Darovasertib
Description
Darovasertib is an orally available protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Upon oral administration, this compound inds to and inhibits PKC, which prevents the activation of PKC-mediated signaling pathways. This may lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells. PKC, a serine/threonine protein kinase overexpressed in certain types of cancer cells, is involved in tumor cell differentiation, proliferation, invasion and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXHXJWQSCNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874276-76-2 | |
| Record name | Darovasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDE-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAROVASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Darovasertib in Uveal Melanoma: A Technical Guide to its Mechanism of Action
For Immediate Release
This document provides a detailed technical overview of the mechanism of action, preclinical data, and clinical efficacy of Darovasertib (IDE196), a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC), for the treatment of uveal melanoma. It is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.
Executive Summary
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with approximately 50% of patients developing metastatic disease, for which there are limited effective therapies. A key oncogenic driver in over 90% of UM cases is a somatic activating mutation in the G protein alpha subunits GNAQ or GNA11.[1][2] These mutations constitutively activate the Protein Kinase C (PKC) signaling pathway, leading to downstream activation of the MAPK/ERK cascade, which drives tumor cell proliferation and survival.[3] this compound is a potent, pan-PKC inhibitor that targets this core pathway, demonstrating significant anti-tumor activity in both preclinical models and clinical trials as a monotherapy and in combination with other targeted agents.[1][3][4][5]
Core Mechanism of Action: PKC Inhibition
This compound's primary mechanism of action is the direct inhibition of PKC enzymatic activity. It is a "pan-PKC inhibitor," demonstrating potent activity against both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[3][5]
In GNAQ/GNA11-mutant uveal melanoma, the signaling cascade proceeds as follows:
-
GNAQ/GNA11 Mutation: A single amino acid substitution (typically Q209) leads to a conformationally active state, rendering the Gαq/11 subunit incapable of hydrolyzing GTP to GDP, resulting in persistent signaling.
-
PLCβ Activation: The activated Gαq/11 subunit stimulates Phospholipase Cβ (PLCβ).
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
PKC Activation: DAG directly binds to and activates PKC isoforms at the cell membrane.
-
MAPK Pathway Activation: Activated PKC then phosphorylates and activates downstream effectors, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation.[3]
This compound intervenes by binding to the ATP-binding pocket of PKC, preventing the phosphorylation of its substrates and thereby inhibiting the entire downstream signaling cascade.[3] This leads to cell cycle inhibition and a reduction in tumor cell viability.[3][6]
Preclinical Data
In Vitro Kinase and Cell Line Activity
This compound demonstrates potent, low-nanomolar inhibition of key PKC isoforms responsible for pathway activation. This translates into effective inhibition of cell viability in GNAQ/GNA11-mutant uveal melanoma cell lines.[3]
| Target | IC50 (nM) |
| PKCα | 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCη | 13.3 |
| PKCϵ | 2.9 |
| PKCθ | 3.0 |
| Data sourced from in vitro kinase assays.[3] |
Table 1: this compound IC50 Values against PKC Isoforms.
In cellular assays, this compound shows specific activity against UM cell lines known to harbor GNAQ/GNA11 mutations, including 92.1, OMM1.3, and OMM1.5.[3][6] Incubation with the drug leads to inhibition of downstream markers of pathway activation, such as phosphorylated ERK.[3]
In Vivo Xenograft Models
In vivo studies using human uveal melanoma xenograft models have confirmed the anti-tumor activity of this compound. Oral administration in mice bearing tumors from the GNAQ-mutant 92.1 cell line resulted in dose-dependent tumor growth inhibition.[3][4]
| Model | Treatment | Dosage | Outcome |
| 92.1 Xenograft | This compound (oral) | 15-150 mg/kg | Dose-dependent tumor growth inhibition |
| Data sourced from preclinical mouse models.[3][4] |
Table 2: Summary of In Vivo Efficacy in Uveal Melanoma Xenograft Model.
Clinical Data and Efficacy
This compound has been evaluated in multiple clinical trials as both a monotherapy and in combination with other targeted agents, demonstrating meaningful clinical activity.
Monotherapy
In early-phase trials, this compound monotherapy showed promising results in heavily pre-treated patients with metastatic uveal melanoma (MUM).
| Trial Phase | Patient Population | Key Outcomes |
| Phase I/II | 2nd/3rd line+ MUM | 1-Year Overall Survival (OS): 57% |
| (n=75) | Median OS: 13.2 months | |
| Tumor Size Decrease: 61% of patients | ||
| >30% Tumor Decrease (ORR): 20% of patients | ||
| Data from preliminary results of monotherapy arms.[3] |
Table 3: Clinical Efficacy of this compound Monotherapy in Metastatic Uveal Melanoma.
Combination Therapy (with Crizotinib)
Preclinical rationale suggested that PKC inhibition can lead to a secondary upregulation of the c-MET pathway.[7] This led to clinical trials combining this compound with the c-MET inhibitor, Crizotinib. This combination has shown improved efficacy, particularly in the first-line treatment of MUM.
| Trial Phase | Patient Population | Key Outcomes |
| Phase I/II | 1st line MUM | Median Overall Survival (OS): 21.1 months |
| (NCT03947385) | (n=41) | Median Progression-Free Survival (PFS): 7.0 months |
| Overall Response Rate (ORR): 34.1% | ||
| Disease Control Rate (DCR): 90.2% | ||
| Data from the OptimUM-01 trial as of a median follow-up of 25 months.[7] |
Table 4: Clinical Efficacy of this compound and Crizotinib Combination in 1L Metastatic Uveal Melanoma.
Neoadjuvant Therapy
This compound is also being investigated as a neoadjuvant (pre-surgical) therapy for primary, localized uveal melanoma to shrink tumors and enable less invasive treatments like plaque brachytherapy over eye enucleation.
| Trial Phase | Patient Population | Key Outcomes |
| Phase II | Localized UM | ≥20% Ocular Tumor Shrinkage: 76% of patients |
| (OptimUM-09) | (n=21) | Eye Preservation Rate (Enucleation-planned): ~61% |
| Median Tumor Volume Reduction (6 mos): 45.3% | ||
| Data from interim analysis of neoadjuvant trials.[6][8][9] |
Table 5: Clinical Efficacy of Neoadjuvant this compound in Primary Uveal Melanoma.
Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the mechanism and efficacy of this compound.
PKC Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PKC.
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing a buffer (e.g., HEPES), a specific PKC substrate peptide, a lipid activator (phosphatidylserine and diacylglycerol), and the purified PKC enzyme isoform.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.
-
Initiation: Start the kinase reaction by adding a Mg2+/ATP cocktail containing radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled peptide substrate bound to the paper.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. The reduction in radioactivity in the presence of this compound compared to the vehicle control indicates the level of PKC inhibition. IC50 values are calculated from the dose-response curve.
Cell Viability Assay (Luminescent)
This assay measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed uveal melanoma cell lines (e.g., 92.1, OMM1) in 96-well opaque-walled plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
Reagent Addition: Add a cell viability reagent (such as CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each drug concentration.
Western Blot for MAPK Pathway Inhibition
This technique is used to detect changes in the phosphorylation state of key pathway proteins (e.g., ERK) following drug treatment.
-
Cell Lysis: Plate and treat uveal melanoma cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C. Subsequently, probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total protein (e.g., anti-total-ERK) as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phospho-ERK signal relative to the total-ERK signal indicates pathway inhibition.
Conclusion
This compound represents a significant advancement in the targeted therapy of GNAQ/GNA11-mutant uveal melanoma. By directly inhibiting the central oncogenic driver, PKC, it effectively suppresses downstream signaling, leading to potent anti-tumor activity. Robust preclinical data has been validated by compelling clinical results in both metastatic and primary disease settings, establishing this compound as a promising therapeutic agent with the potential to become a new standard of care for this patient population.
References
- 1. abcam.com [abcam.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to Go 6983: A Selective Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The diverse roles of PKC isoforms in normal physiology and various pathologies, including cancer and inflammatory diseases, have made them attractive targets for therapeutic intervention. Go 6983 is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C.[3] It acts as an ATP-competitive inhibitor, targeting the catalytic domain of several PKC isoforms with high affinity.[4][5] This technical guide provides a comprehensive overview of Go 6983, including its inhibitory profile, detailed experimental protocols, and the signaling pathways it modulates.
Core Properties of Go 6983
Go 6983, with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a well-characterized small molecule inhibitor.[3] It is soluble in DMSO up to 50 mM.[3]
Quantitative Data: Inhibitory Profile of Go 6983
Go 6983 exhibits potent inhibition against conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. Its inhibitory activity is summarized in the table below.
| Target PKC Isoform | IC50 (nM) |
| PKCα | 7[3][4][6] |
| PKCβ | 7[3][4][6] |
| PKCγ | 6[3][4][6] |
| PKCδ | 10[3][4][6] |
| PKCζ | 60[3][4][6] |
| PKCμ (PKD1) | 20000[3][6] |
Note: The IC50 values represent the concentration of Go 6983 required to inhibit 50% of the PKC isoform's activity in in vitro kinase assays.
Mechanism of Action: ATP-Competitive Inhibition
Go 6983 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of the PKC enzyme.[4][5] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins.
References
- 1. PKCα and PKCδ: Friends and Rivals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein kinase C delta (PKC delta): activation mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Darovasertib: A Precision Tool Targeting GNAQ and GNA11 Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Darovasertib (formerly LXS196/IDE196) is a first-in-class, potent, and selective inhibitor of Protein Kinase C (PKC) that has emerged as a promising therapeutic agent for cancers driven by activating mutations in G protein alpha subunits Q (GNAQ) and 11 (GNA11). These mutations are hallmark oncogenic drivers in over 90% of uveal melanoma cases and are also present in other solid tumors, albeit at a lower frequency. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core biological pathways and experimental workflows.
The GNAQ/GNA11 Signaling Axis: A Key Oncogenic Driver
Mutations in GNAQ and GNA11, typically occurring at codon Q209, lead to the constitutive activation of the Gαq signaling pathway.[1] This aberrant signaling cascade is a critical event in the initiation and progression of uveal melanoma.[2] The constitutively active Gαq protein stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases.[3] Activated PKC then propagates downstream signaling through multiple pathways, most notably the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which promotes cell proliferation and survival.[3][4]
This compound: Mechanism of Action
This compound is a potent, orally bioavailable inhibitor of PKC, targeting both conventional (α, β) and novel (δ, ε, η, θ) isoforms.[3][4] By directly inhibiting PKC, this compound effectively blocks the downstream signaling cascade initiated by mutant GNAQ and GNA11, thereby inhibiting the MAPK pathway and ultimately suppressing tumor cell proliferation and survival.[3]
Preclinical Data
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of PKC isoforms.
| Target | IC50 (nM) | Reference |
| PKCα | 1.9 | [5][6] |
| PKCθ | 0.4 | [5][6] |
| GSK3β | 3100 | [5][6] |
In Vitro Cell Viability
Studies have shown that this compound reduces the viability of uveal melanoma cell lines harboring GNAQ/GNA11 mutations. For instance, in the GNAQ mutant uveal melanoma cell lines Mel270 and OMM1, this compound significantly decreased cell viability.[4] However, it is noteworthy that in the majority of GNAQ/GNA11-mutant cell lines, this compound induced cell cycle inhibition rather than outright cell death, suggesting that combination therapies may be more effective.[4]
In Vivo Xenograft Models
In preclinical xenograft models using the GNAQ mutant human uveal melanoma cell line 92.1, orally administered this compound demonstrated dose-dependent tumor growth suppression.[5] Combination studies with MEK inhibitors have also shown synergistic effects in xenograft models.[4]
Clinical Data
This compound has been evaluated in a Phase 1/2 clinical trial (NCT03947385) as both a monotherapy and in combination with other targeted agents in patients with solid tumors harboring GNAQ/11 mutations, primarily metastatic uveal melanoma (MUM).[7][8]
This compound Monotherapy in Metastatic Uveal Melanoma
| Parameter | Value | Reference |
| 1-Year Overall Survival (OS) Rate | 57% (95% CI, 44%-69%) | [8] |
| Median Overall Survival (OS) | 13.2 months (95% CI, 10.7-not reached) | [8] |
| Tumor Size Reduction | 61% of patients (46/75) | [8] |
| Confirmed Complete Response | 1 patient | [8] |
| Partial Response (≥30% reduction) | 20% of patients (15/75) | [8] |
This compound in Combination with Crizotinib in First-Line Metastatic Uveal Melanoma
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 45% (all partial responses) | [9] |
| Disease Control Rate (DCR) | 90% | [9] |
| Median Progression-Free Survival (PFS) | ~7 months | [9] |
| Median Overall Survival (OS) | 21.1 months (95% CI, 12.5-27.1) | [10] |
| Median Duration of Response (DOR) | 9.0 months (95% CI, 3.8-12.0) | [10] |
Safety and Tolerability
This compound, both as a monotherapy and in combination with crizotinib, has demonstrated a manageable safety profile. The most common treatment-related adverse events are predominantly Grade 1 or 2 and include hypotension, nausea, diarrhea, vomiting, and fatigue.[4] In the combination therapy with crizotinib, 31% of patients reported at least one Grade 3 adverse event, with no Grade 4 events observed.[9]
Experimental Protocols
The following sections outline the general methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PKC isoforms.
General Protocol:
-
Reagents: Recombinant human PKC isoforms, substrate peptide (e.g., a fluorescently labeled peptide), ATP, and this compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the PKC enzyme, substrate peptide, and varying concentrations of this compound in a kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the fluorescence of a specific substrate or using an antibody-based detection method like ELISA.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of GNAQ/GNA11 mutant cancer cell lines.
General Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Uveal melanoma cell lines with known GNAQ/GNA11 mutation status (e.g., 92.1, Mel270, OMM1) are cultured in appropriate media and conditions.[4]
-
Seeding: Cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[9]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[9]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the logarithm of this compound concentration.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Cell Line: The human uveal melanoma cell line 92.1, which harbors a GNAQ mutation, is commonly used.[5]
-
Tumor Implantation: 92.1 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally (p.o.) at specified doses (e.g., 15, 30, 75, 150 mg/kg) and schedules (e.g., twice daily, bid).[5] The control group receives a vehicle solution.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of this compound compared to the control.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by GNAQ and GNA11 mutations, particularly metastatic uveal melanoma, a disease with a historically poor prognosis. Its potent and selective inhibition of PKC effectively abrogates the oncogenic signaling driven by these mutations. Clinical data have demonstrated meaningful clinical activity and a manageable safety profile, both as a monotherapy and in combination with other targeted agents. The ongoing and future clinical trials will further delineate the role of this compound in the treatment landscape of GNAQ/GNA11-mutant cancers and offer hope for patients with these challenging malignancies.
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of anti-apoptotic BCL2 overcomes adaptive resistance to co-targeting of the protein kinase FAK and MEK in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. Hindsight: Review of Preclinical Disease Models for the Development of New Treatments for Uveal Melanoma [jcancer.org]
- 7. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. accegen.com [accegen.com]
- 10. Cellosaurus cell line 92-1 [Human uveal melanoma] (CVCL_8607) [cellosaurus.org]
Darovasertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darovasertib (formerly LXS196) is a first-in-class, oral, small molecule inhibitor of protein kinase C (PKC) that has shown significant promise in the treatment of cancers with specific genetic mutations, most notably metastatic uveal melanoma.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of both classical (α, β) and novel (δ, ε, η, θ) isoforms of PKC.[1][2][4] In uveal melanoma, the primary mechanism of oncogenesis is frequently driven by activating mutations in the G protein alpha subunits GNAQ and GNA11.[1][5] These mutations lead to the constitutive activation of the PKC signaling pathway, which in turn promotes cell proliferation and survival through the mitogen-activated protein kinase (MAPK) cascade.[1] By inhibiting PKC, this compound effectively blocks this downstream signaling, leading to decreased tumor growth.[1][5]
Caption: this compound inhibits PKC, blocking the GNAQ/GNA11 downstream signaling cascade.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in Phase I clinical trials, primarily in patients with metastatic uveal melanoma. The drug is administered orally and has demonstrated a manageable pharmacokinetic profile.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed ADME studies in humans are not extensively published in the available literature. However, preclinical data suggests that this compound is rapidly absorbed.[6][7]
Clinical Pharmacokinetics
The pharmacokinetic parameters of this compound have been evaluated in a Phase I clinical trial (NCT02601378).[1][5] Patients received doses ranging from 100 to 1,000 mg once daily (QD) and 200 to 400 mg twice daily (BID).
Table 1: Summary of Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Dosing Regimen | Source |
| Tmax (Time to Maximum Concentration) | ~1 hour | Metastatic Uveal Melanoma | All doses | [1] |
| Terminal Half-life (t½) | ~11 hours | Metastatic Uveal Melanoma | All doses | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed through both preclinical models and clinical trials, demonstrating its on-target activity and anti-tumor efficacy.
Preclinical Pharmacodynamics
In preclinical studies using uveal melanoma cell lines with GNAQ/GNA11 mutations, this compound has been shown to inhibit PKC activity and decrease cell viability.[1] In patient-derived xenograft (PDX) models of uveal melanoma, this compound treatment resulted in tumor growth inhibition.
Clinical Pharmacodynamics
In clinical trials, the pharmacodynamic activity of this compound has been primarily evaluated by assessing anti-tumor response and changes in biomarkers.
The anti-tumor activity of this compound has been evaluated as both a monotherapy and in combination with other targeted agents, such as the MEK inhibitor binimetinib and the c-Met inhibitor crizotinib.[1][8]
Table 2: Summary of this compound Anti-Tumor Activity in Metastatic Uveal Melanoma
| Treatment | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Source |
| This compound Monotherapy | Phase I (NCT02601378) | 9.1% (6/66 evaluable patients) | 77.3% (51/66 evaluable patients with stable disease or better) | Not Reported | [5] |
| This compound + Crizotinib (First-Line) | Phase I/II (NCT03947385) | 34.1% | 90.2% | 7.0 months | [8] |
| This compound + Crizotinib (Any-Line) | Phase I/II (NCT03947385) | 30% | 87% | ~7 months | [9] |
| This compound + Binimetinib | Phase I/II (NCT03947385) | 22% (2/9 evaluable patients with partial response) | 79% (tumor reduction) | Not Reported | [10] |
Pharmacodynamic assessments in clinical trials have included the evaluation of downstream biomarkers of PKC and MAPK pathway inhibition in tumor biopsies.[8] A reduction in phosphorylated ERK (pERK) has been observed in patient tumor samples following treatment with this compound, confirming target engagement and pathway inhibition.[11]
Experimental Protocols
Detailed, proprietary experimental protocols from clinical trials are not publicly available. However, this section outlines the principles and standard methodologies for the key experiments cited.
Pharmacokinetic Analysis: this compound Quantification in Plasma
The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle: This method involves the extraction of the drug from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. An internal standard is used for accurate quantification.
General Procedure:
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules like this compound from plasma. This involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The drug is separated from other components on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their unique precursor-to-product ion transitions.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix to quantify the drug concentration in the study samples.
Caption: A typical workflow for the quantification of this compound in plasma using LC-MS/MS.
Pharmacodynamic Analysis: Tumor Response Evaluation
Tumor response in clinical trials of this compound is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5]
Principle: RECIST 1.1 provides a standardized methodology for measuring tumor burden and defining objective changes in tumor size over time.
Procedure:
-
Baseline Assessment: At the beginning of the trial, all measurable lesions are identified and their longest diameters are recorded. Up to five target lesions (maximum of two per organ) are selected for subsequent measurement.
-
Follow-up Assessments: Tumor measurements are repeated at predefined intervals during the study using the same imaging modality (e.g., CT or MRI).
-
Response Classification: The sum of the longest diameters of the target lesions is calculated at each follow-up. The change in this sum from baseline determines the response category:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Pharmacodynamic Analysis: Western Blot for pERK
To assess the modulation of the MAPK pathway, Western blotting for phosphorylated ERK (pERK) can be performed on tumor biopsy samples.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
General Procedure:
-
Lysate Preparation: Tumor biopsy samples are homogenized and lysed in a buffer containing protease and phosphatase inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for pERK. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured on X-ray film or with a digital imager. The membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH) for normalization.
Caption: Standard workflow for detecting pERK levels in tumor biopsies by Western blot.
Conclusion
This compound is a promising targeted therapy with a well-defined mechanism of action against PKC-driven cancers. Its pharmacokinetic profile supports oral administration with a manageable dosing schedule. Pharmacodynamic studies have demonstrated on-target activity and significant anti-tumor efficacy, particularly in metastatic uveal melanoma. The ongoing and future clinical trials will further delineate the role of this compound, both as a monotherapy and in combination with other agents, in the treatment of various solid tumors harboring GNAQ/GNA11 mutations or other alterations that activate the PKC pathway. This technical guide provides a solid foundation for understanding the key PK/PD characteristics of this novel therapeutic agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. RECIST 1.1 – RECIST [recist.eortc.org]
- 3. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of IDE196 in Patients with Solid Tumors Harboring GNAQ/11 Mutations or PRKC Fusions [clin.larvol.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Patient Derived Xenografts (PDX) Models as an Avatar to Assess Personalized Therapy Options in Uveal Melanoma: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of Darovasertib: A Technical Overview for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darovasertib (formerly LXS196/IDE196) is a first-in-class, potent, and selective small molecule inhibitor of protein kinase C (PKC) isoforms. It has garnered significant attention for its therapeutic potential in solid tumors driven by activating mutations in G protein alpha subunits GNAQ and GNA11 (GNAQ/11), most notably uveal melanoma. This technical guide provides an in-depth summary of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Targeting the GNAQ/11-PKC-MAPK Signaling Axis
Mutations in GNAQ and GNA11 are early oncogenic drivers in over 90% of uveal melanomas and are also found in other solid tumors, including cutaneous melanoma, colorectal cancer, and pancreatic cancer.[1][2] These mutations lead to the constitutive activation of the Gαq signaling pathway, resulting in the activation of Phospholipase Cβ (PLCβ). PLCβ subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG acts as a crucial second messenger, recruiting and activating PKC isoforms.[2][3]
This compound is a pan-PKC inhibitor, potently targeting both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[3] By inhibiting PKC, this compound effectively blocks the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAF-MEK-ERK cascade, which is critical for tumor cell proliferation and survival in GNAQ/11-mutant cancers.[2][3] Preclinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of downstream effectors such as ERK.[1]
Recent findings also suggest that this compound's activity extends beyond the canonical MAPK pathway. It has been shown to inhibit PKN/PRK, part of the "dark kinome," and subsequently diminish the activity of Focal Adhesion Kinase (FAK), a mediator of non-canonical Gαq-driven signaling.[1] This dual inhibition of both ERK and FAK signaling pathways contributes to its anti-tumor effects.
In Vitro Studies
Cell Viability and Proliferation Assays
This compound has demonstrated potent and specific anti-proliferative activity in a panel of GNAQ/11-mutant uveal melanoma cell lines.
| Cell Line | GNAQ/11 Mutation | IC50 (nM) | Reference |
| OMM1.5 | GNAQ Q209L | ~10-100 | [4] |
| OMM1.3 | GNAQ Q209P | ~10-100 | [4] |
| 92.1 | GNAQ Q209L | ~10-100 | [4] |
| Mel202 | GNA11 Q209L | ~10-100 | [4] |
Experimental Protocol: Cell Viability Assay
A common method used to assess the effect of this compound on cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Uveal melanoma cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated for 2 minutes to induce cell lysis.
-
Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Downstream Signaling
Western blotting is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the downstream signaling pathways.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Uveal melanoma cells are treated with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against total and phosphorylated forms of target proteins such as ERK, FAK, and PKC substrates (e.g., MARCKS).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Studies
Xenograft and Syngeneic Models
The in vivo anti-tumor efficacy of this compound has been evaluated in various mouse models, primarily utilizing GNAQ/11-mutant uveal melanoma cell lines.
| Model | Cell Line | Mouse Strain | Key Findings | Reference |
| Subcutaneous Xenograft | 92.1 (human uveal melanoma) | Nude mice | Oral administration of this compound significantly inhibits tumor growth. | [4] |
| Metastatic Mouse Model | Syngeneic Gna11-mutant melanoma | C57BL/6 mice | Combination of this compound and a FAK inhibitor leads to potent and sustained tumor regression. | [1] |
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Culture and Implantation: 92.1 human uveal melanoma cells are cultured, harvested, and resuspended in a suitable medium (e.g., a mixture of PBS and Matrigel). Approximately 5-10 x 10^6 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once or twice daily at specified doses (e.g., 15-150 mg/kg). The control group receives the vehicle alone.
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).
Combination Therapies
Preclinical studies have explored the synergistic effects of this compound in combination with other targeted agents.
-
This compound and FAK Inhibitors (e.g., VS-4718): This combination has shown strong synergy in inhibiting cell viability and promoting apoptosis in uveal melanoma cell lines. In vivo, the combination led to potent and sustained tumor regression in metastatic mouse models.[1] The rationale for this combination is the dual targeting of both the canonical MAPK and non-canonical FAK/YAP signaling pathways.[1]
-
This compound and cMET Inhibitors (e.g., Crizotinib): Preclinical data indicated that hepatocyte growth factor (HGF), the ligand for the cMET receptor, can mediate resistance to PKC inhibitors.[3] This provided the rationale for combining this compound with a cMET inhibitor. In vitro studies demonstrated that the combination of this compound and Crizotinib had a greater than additive effect on reducing uveal melanoma cell proliferation.[5] This preclinical synergy has been translated into promising clinical activity.[3][6]
Preclinical Studies in Other Solid Tumors
While the most extensive preclinical data for this compound is in uveal melanoma, its potential is being explored in other solid tumors harboring GNAQ/11 mutations.
-
Cutaneous Melanoma: Approximately 5% of cutaneous melanomas have GNAQ/11 mutations.[7] Preliminary clinical data from a Phase 2 trial has shown anti-tumor activity of this compound, both as a monotherapy and in combination with crizotinib, in patients with GNAQ/11-mutant metastatic cutaneous melanoma.[6][7]
-
Colorectal and Pancreatic Cancer: GNAQ/11 mutations are found at a lower frequency (<5%) in these cancers.[2] While preclinical models for these specific subtypes are less established, the mechanistic rationale suggests that this compound could have activity. Further preclinical investigation in relevant models is warranted.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent PKC inhibitor that effectively targets the oncogenic signaling driven by GNAQ/11 mutations. In vitro and in vivo studies have consistently demonstrated its anti-tumor activity, particularly in uveal melanoma models. The exploration of rational combination therapies has shown promise in overcoming potential resistance mechanisms and enhancing efficacy. As this compound advances in clinical development, a thorough understanding of its preclinical profile is essential for designing future studies and identifying new therapeutic opportunities in various solid tumors.
References
- 1. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 3. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.ideayabio.com [media.ideayabio.com]
- 7. ir.ideayabio.com [ir.ideayabio.com]
Darovasertib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darovasertib (also known as LXS196 or IDE196) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase C (PKC). It is under investigation for the treatment of cancers with specific genetic mutations, most notably metastatic uveal melanoma.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, its mechanism of action through the inhibition of the PKC signaling pathway, and a summary of key experimental methodologies used in its preclinical evaluation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is fundamental to its function as a selective kinase inhibitor.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide |
| CAS Number | 1874276-76-2 |
| PubChem CID | 118873253 |
| Synonyms | LXS196, IDE196, NVP-LXS196 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃F₃N₈O | PubChem[2] |
| Molecular Weight | 472.47 g/mol | MedchemExpress[3], Selleck Chemicals[4] |
| Appearance | Light yellow to yellow solid | MedchemExpress[3] |
| Solubility | Soluble in DMSO | TargetMol[5] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical downstream effectors in various signaling pathways. In over 90% of uveal melanoma cases, mutations in the GNAQ or GNA11 genes lead to the constitutive activation of the Gαq signaling pathway. This aberrant activation results in the continuous stimulation of Phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG). DAG is a key second messenger that recruits and activates PKC isoforms.
Activated PKC then triggers downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation. This compound selectively binds to and inhibits the activity of both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms, thereby blocking the downstream signaling and leading to cell cycle arrest and apoptosis in susceptible tumor cells.[4][6]
GNAQ/GNA11-PKC Signaling Pathway
The following diagram illustrates the signaling cascade targeted by this compound in GNAQ/GNA11-mutant uveal melanoma.
Biological Activity and In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against multiple PKC isoforms. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy at the enzymatic level.
| Target | IC₅₀ (nM) |
| PKCα | 1.9 - 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCε | 2.9 |
| PKCη | 13.3 |
| PKCθ | 0.4 - 3.0 |
| GSK3β | 3100 |
Source: MedchemExpress, TargetMol[3][5]
Experimental Protocols
This section outlines the general methodologies for key preclinical experiments used to characterize this compound. These protocols are representative and may require optimization for specific experimental conditions.
Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a general method to determine the IC₅₀ of this compound against a specific PKC isoform.
-
Reagents and Materials:
-
Recombinant human PKC enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the PKC enzyme and peptide substrate solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (Illustrative Protocol)
This protocol outlines a method to assess the effect of this compound on the viability of uveal melanoma cells.
-
Cell Lines:
-
92.1 (GNAQ mutant)
-
OMM1.3, OMM1.5, Mel202 (uveal melanoma cell lines)[7]
-
-
Reagents and Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well clear-bottom white plates
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed uveal melanoma cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vivo Tumor Xenograft Model (Illustrative Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
-
-
Cell Line for Implantation:
-
92.1 (GNAQ mutant) uveal melanoma cells[2]
-
-
Procedure:
-
Subcutaneously implant 5 x 10⁶ 92.1 cells suspended in a mixture of culture medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using caliper measurements.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose and 0.2% Tween 80 in water).
-
Administer this compound orally (e.g., at doses of 15, 30, 75, or 150 mg/kg) once or twice daily.[2] The control group receives the vehicle only.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Experimental Workflow Diagram
The following diagram outlines a typical preclinical evaluation workflow for a kinase inhibitor like this compound.
Pharmacokinetics
Preclinical pharmacokinetic studies in mice, rats, and dogs have shown that this compound is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 0.3 to 0.5 hours.[7] It exhibits low to moderate clearance and good oral bioavailability in these species.[7] In a Phase I clinical trial, this compound was also rapidly absorbed in patients, with a Tmax of about 1 hour and a terminal half-life of 11 hours.[4]
Conclusion
This compound is a promising, potent, and selective PKC inhibitor with a clear mechanism of action in genetically defined cancers such as GNAQ/GNA11-mutant uveal melanoma. Its favorable chemical properties and preclinical profile, including potent in vitro activity and in vivo anti-tumor efficacy, have supported its advancement into clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PKC | TargetMol [targetmol.com]
- 6. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Discovery and synthesis of Darovasertib
A Technical Guide to the Discovery and Synthesis of Darovasertib
For Research, Scientific, and Drug Development Professionals
Abstract
This compound (NVP-LXS196) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase C (PKC) being investigated for the treatment of metastatic uveal melanoma (MUM) and other cancers driven by GNAQ/GNA11 mutations.[1] Approximately 90% of uveal melanoma cases feature constitutively active mutant forms of GNAQ or GNA11, leading to the activation of the PKC signaling pathway, which is crucial for tumor cell proliferation and survival.[1] this compound is a potent, pan-PKC inhibitor that targets both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[2] Originally discovered by Novartis, it is now under development by IDEAYA Biosciences.[3] This guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and preclinical data of this compound, along with relevant experimental protocols.
Discovery and Rationale
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[4] Despite successful local treatment, about half of the patients develop metastatic disease, for which there are limited effective therapies.[5] Genetic analyses revealed that activating mutations in the Gq alpha subunits, GNAQ and GNA11, are early and critical events in UM pathogenesis.[4] These mutations lead to the constitutive activation of downstream signaling pathways, with the Protein Kinase C (PKC) pathway being a key effector.[4][6]
This understanding provided a strong rationale for targeting PKC as a therapeutic strategy. While earlier PKC inhibitors like sotrastaurin and enzastaurin were explored, this compound was developed to be a more potent and selective pan-PKC inhibitor with a better safety profile.[2][7] The discovery process involved the optimization of a lead series to enhance kinase selectivity and improve pharmacokinetic properties, resulting in a compound that is well-tolerated and rapidly absorbed in preclinical models.[4][8]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Protein Kinase C. In uveal melanoma, mutant GNAQ or GNA11 proteins constitutively activate Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a critical second messenger that recruits and activates PKC isoforms at the cell membrane. Activated PKC then phosphorylates a multitude of downstream substrates, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (via RAF-MEK-ERK signaling), which ultimately drives cell proliferation and survival.[9]
By inhibiting PKC, this compound blocks this signaling cascade, leading to the suppression of downstream signals like ERK phosphorylation, induction of cell cycle arrest, and apoptosis in GNAQ/GNA11-mutant tumor cells.[10]
Signaling Pathway Diagram
Chemical Synthesis
This compound, with the IUPAC name 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide, is synthesized through a multi-step process. A representative synthetic scheme is outlined below, based on procedures described in the medicinal chemistry literature.
Synthetic Workflow Diagram
-
Step 1: Suzuki Coupling: The synthesis typically begins with a Suzuki coupling reaction to form the core bi-aryl structure. This involves reacting a halogenated pyrazine derivative with a pyridine boronic acid derivative in the presence of a palladium catalyst.
-
Step 2: Amide Bond Formation: The carboxylic acid on the pyrazine core is then coupled with the primary amine of the piperidine-pyridine side chain. This is a standard amide coupling reaction, often using reagents like HATU or EDC/HOBt.
-
Step 3: Final Modifications: The final step often involves the reduction of a nitro group on the pyridine ring to an amine and/or the removal of protecting groups (like a Boc group from the piperidine amine) under acidic conditions to yield the final this compound molecule.
Note: This represents a generalized scheme. For detailed reactants, conditions, and purification methods, referral to the primary literature, such as the Journal of Medicinal Chemistry, is recommended.
Preclinical Data
This compound has demonstrated potent and selective inhibition of PKC isoforms and significant anti-tumor activity in preclinical models of uveal melanoma.
Table 1: In Vitro Kinase Inhibition
| Kinase Isoform | IC₅₀ (nM) |
| PKCα | 1.9 - 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCε | 2.9 |
| PKCη | 13.3 |
| PKCθ | 0.4 - 3.0 |
| GSK3β | 3100 |
(Data compiled from multiple sources.[10][11][12])
Table 2: In Vitro Cellular Activity
| Cell Line | Mutation | Assay Type | Endpoint | Result |
| 92.1 | GNAQ | Cell Proliferation | IC₅₀ | 170 nM |
| OMM1.5 | GNAQ | Cell Viability | Inhibition | Active (1 nM - 1 µM) |
| OMM1.3 | GNAQ | Cell Viability | Inhibition | Active (1 nM - 1 µM) |
| Mel202 | GNAQ | Cell Viability | Inhibition | Active (1 nM - 1 µM) |
(Data compiled from multiple sources.[10][13])
Table 3: In Vivo Efficacy in Xenograft Model
| Model | Cell Line | Treatment | Dosing Schedule | Result |
| Mouse Xenograft | 92.1 (GNAQ mutant) | This compound | 15-150 mg/kg, p.o. | Dose-dependent tumor growth inhibition and regression |
(Data compiled from multiple sources.[10][11])
Key Experimental Protocols
The following are representative protocols for assays commonly used in the characterization of this compound.
PKC Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for measuring the inhibition of PKC activity.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a substrate solution containing a specific PKC peptide substrate (e.g., QKRPSQRSKYL) and a lipid activator (e.g., phosphatidylserine and diacylglycerol) sonicated on ice.
-
Prepare a solution of [γ-³²P]ATP in ATP/Mg²⁺ cocktail.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure :
-
In a microcentrifuge tube on ice, add the kinase buffer, substrate cocktail, and the diluted this compound or DMSO (vehicle control).
-
Add the purified PKC enzyme (e.g., 25-100 ng) to initiate a pre-incubation.
-
Start the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
-
Quantification :
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to dry.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of this compound on the viability of uveal melanoma cell lines.
-
Cell Plating :
-
Seed uveal melanoma cells (e.g., 92.1, OMM1.5) in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure the luminescence using a plate luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability) and calculate the percentage of viability for each concentration of this compound.
-
Determine the GI₅₀/IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for MAPK Pathway Modulation
This protocol is used to confirm that this compound inhibits downstream signaling from PKC.
-
Sample Preparation :
-
Plate uveal melanoma cells and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control like β-actin.
-
Quantify the band intensities to determine the reduction in ERK phosphorylation relative to total ERK.
-
Conclusion
This compound is a rationally designed, potent pan-PKC inhibitor that has shown significant promise in preclinical models of GNAQ/GNA11-mutant uveal melanoma. Its mechanism of action is well-defined, and its development addresses a clear unmet medical need. Ongoing clinical trials are evaluating its efficacy and safety, both as a monotherapy and in combination with other targeted agents like the cMET inhibitor crizotinib, with the potential to establish a new standard of care for patients with this aggressive disease.[14][15] The data and protocols presented in this guide offer a comprehensive technical foundation for professionals in the field of oncology drug development.
References
- 1. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma. - OAK Open Access Archive [oak.novartis.com]
- 2. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - IDEAYA Biosciences - AdisInsight [adisinsight.springer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound (NVP-LXS196), a novel PKC inhibitor for the treatment of Uveal Melanoma - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | PKC | TargetMol [targetmol.com]
- 13. This compound (LXS196, IDE196) | PKC inhibitor | Probechem Biochemicals [probechem.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
A Technical Guide to the Downstream Signaling Pathways Affected by Darovasertib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darovasertib (formerly LXS196) is a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC) being investigated primarily for the treatment of metastatic uveal melanoma (MUM).[1] This aggressive cancer is characterized by a high prevalence (approximately 90%) of activating mutations in the G protein alpha subunits GNAQ and GNA11.[2][3] These mutations constitutively activate the PKC signaling pathway, which in turn drives tumor cell proliferation and survival.[3][4] this compound potently and selectively inhibits both classical (α, β) and novel (δ, ϵ, η, θ) isoforms of PKC, leading to the suppression of key downstream signaling cascades.[5][6] This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers and drug developers in understanding its mechanism of action.
Introduction to this compound
This compound is a targeted therapy designed to address the underlying molecular drivers of uveal melanoma. The U.S. Food and Drug Administration (FDA) granted it Orphan Drug designation for the treatment of uveal melanoma on May 2, 2022.[1][6] Its development is based on the discovery that GNAQ and GNA11 mutations are early and critical events in the pathogenesis of this disease.[6] By inhibiting PKC, this compound effectively blocks the signal transduction downstream of these oncogenic mutations.[5] It has demonstrated greater potency and a better safety profile compared to older PKC inhibitors.[6][7] Clinical trials are evaluating this compound both as a monotherapy and in combination with other targeted agents, such as MEK and cMET inhibitors, to achieve synergistic antitumor effects.[2][6]
The GNAQ/GNA11 Signaling Axis in Uveal Melanoma
In over 90% of uveal melanoma cases, mutations in GNAQ or GNA11 lock these G alpha subunits in a constitutively active, GTP-bound state.[3] This hyperactivity leads to the continuous stimulation of Phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG directly recruits PKC isoforms to the cell membrane, leading to their activation. This GNAQ/GNA11-PLC-PKC axis is the central pathway driving uveal melanoma and is the primary target of this compound.[4]
Downstream Signaling Pathways Modulated by this compound
This compound's inhibition of PKC has significant ramifications for several downstream signaling networks that are critical for tumor cell function.
Inhibition of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a major downstream effector of PKC activation in GNAQ/GNA11-mutant uveal melanoma.[4][5] Activated PKC phosphorylates and activates RAS-dependent Rapidly Accelerated Fibrosarcoma (RAF) kinases.[3][5] This initiates a phosphorylation cascade, leading to the activation of MEK (MAPK/ERK Kinase) and subsequently ERK (Extracellular signal-Regulated Kinase).[5] Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. This compound, by inhibiting PKC, prevents the activation of this entire cascade, thereby decreasing tumor cell proliferation.[5][7] Studies have shown that this compound treatment leads to reduced phosphorylation of ERK in uveal melanoma cell lines.[7]
Crosstalk with the PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling cascade that is frequently hyperactivated in uveal melanoma.[5] While this compound's primary target is PKC, there is significant crosstalk between the PKC/MAPK and PI3K/AKT pathways. The activation of Gαq and Gα11 subunits can also lead to the activation of the PI3K pathway.[5] This suggests that while this compound directly shuts down the MAPK arm, the PI3K/AKT pathway might offer an escape route, promoting cell survival. This provides a strong rationale for combination therapies. For instance, combining this compound with PI3K/AKT pathway inhibitors could offer a more comprehensive blockade of oncogenic signaling.[8]
Effects on Other Kinases
In vitro studies have demonstrated that this compound treatment can inhibit the phosphorylation of other downstream kinases beyond the canonical MAPK pathway. Notably, levels of phosphorylated Focal Adhesion Kinase (FAK) and Protein Kinase N (PKN) were shown to be reduced in uveal melanoma cells following this compound administration.[7] FAK is a key regulator of cell adhesion, migration, and survival, while PKN is a Rho/Rac effector involved in cytoskeletal organization and cell cycle progression. Inhibition of these kinases may contribute to the overall anti-tumor activity of this compound.
Quantitative Analysis of this compound's Activity
The efficacy of this compound has been quantified both in vitro against its target kinases and in clinical settings.
Table 1: In Vitro Potency of this compound against PKC Isoforms
| PKC Isoform | Type | IC50 (nM) |
|---|---|---|
| PKCα | Classical | 25.2 |
| PKCβ1 | Classical | 66 |
| PKCβ2 | Classical | 58 |
| PKCγ | Classical | 109 |
| PKCδ | Novel | 6.9 |
| PKCε | Novel | 2.9 |
| PKCη | Novel | 13.3 |
| PKCθ | Novel | 3.0 |
Data sourced from an in vitro kinase assay.[7]
Table 2: Clinical Efficacy of this compound Monotherapy in Metastatic Uveal Melanoma
| Metric | Result | Patient Population |
|---|---|---|
| Median Overall Survival (OS) | 13.2 months | 2nd/3rd line+ MUM patients |
| 1-Year Overall Survival (OS) | 57% | 2nd/3rd line+ MUM patients |
| Tumor Size Decrease | 61% (46 of 75 patients) | MUM patients |
| Confirmed Partial Response (PR) | 20% | MUM patients |
Data from a Phase 1/2 clinical trial (NCT03947385).[4]
Table 3: Clinical Efficacy of this compound in Combination Therapies
| Combination | Metric | Result | Patient Population |
|---|---|---|---|
| This compound + Crizotinib (cMET Inhibitor) | Overall Response Rate (ORR) | 34.1% | 1st Line MUM (n=41) |
| Median Progression-Free Survival (PFS) | 7.0 months | 1st Line MUM (n=41) | |
| Median Overall Survival (OS) | 21.1 months | 1st Line MUM (n=41) | |
| Disease Control Rate (DCR) | 90.2% | 1st Line MUM (n=41) | |
| This compound + Binimetinib (MEK Inhibitor) | Partial Response (PR) | 22% (2 of 9 patients) | Evaluable MUM patients |
| Tumor Reduction | 79% | Evaluable MUM patients |
Data from the OptimUM-01 Phase 1/2 trial (NCT03947385).[2][4]
The synergy observed with cMET and MEK inhibitors highlights the interconnectedness of signaling pathways in uveal melanoma.[6] Upregulation of cMET has been identified as a potential resistance mechanism to PKC inhibition, providing a strong rationale for the dual blockade.
Methodologies for Assessing Downstream Signaling
Western Blotting for Phosphoprotein Analysis
Objective: To quantify the change in activation state of downstream kinases upon this compound treatment.
General Protocol:
-
Cell Culture and Treatment: Uveal melanoma cell lines (e.g., 92.1, OMM1) are cultured and treated with varying concentrations of this compound (e.g., 0-1 μM) for a specified duration.[7]
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific to the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-FAK) and total protein antibodies as loading controls.
-
Detection and Analysis: Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized. Band intensities are quantified to determine the relative change in protein phosphorylation.
Cell Viability Assays
Objective: To measure the effect of this compound on the proliferation and survival of cancer cells.
General Protocol:
-
Cell Seeding: Uveal melanoma cells are seeded in multi-well plates.
-
Drug Incubation: Cells are treated with a range of this compound concentrations (e.g., 1 nM to 1 μM) for a set period (e.g., 48-72 hours).[7]
-
Viability Measurement: A reagent such as MTS or resazurin is added. The conversion of these reagents by metabolically active cells into a colored or fluorescent product is measured using a plate reader.
-
Data Analysis: The results are used to calculate metrics like IC50 (the concentration of drug that inhibits cell growth by 50%).
Conclusion
This compound is a precision oncology therapeutic that functions by potently inhibiting PKC, the key downstream effector of oncogenic GNAQ and GNA11 mutations in uveal melanoma. Its primary effect is the suppression of the PKC-RAF-MEK-ERK (MAPK) signaling cascade, which is fundamental to tumor cell proliferation.[5] Furthermore, this compound impacts other signaling nodes, including FAK and PKN, and its efficacy can be enhanced by combination with inhibitors of parallel or escape pathways, such as cMET and PI3K/AKT. The quantitative data from both preclinical and clinical studies underscore its significant anti-tumor activity. Understanding these downstream effects is critical for optimizing its clinical application and designing rational combination strategies to improve outcomes for patients with uveal melanoma and potentially other GNAQ/11-driven cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Darovasertib's Inhibition of Protein Kinase C Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darovasertib (formerly LXS196) is a potent, orally available small molecule inhibitor of Protein Kinase C (PKC) that has shown significant promise in the treatment of metastatic uveal melanoma, a disease predominantly driven by mutations in GNAQ and GNA11 genes.[1][2] These mutations lead to the constitutive activation of the PKC signaling pathway, promoting tumor cell proliferation and survival.[1][2][3] this compound selectively targets both classical and novel PKC isoforms, thereby inhibiting the downstream MAPK signaling cascade. This technical guide provides an in-depth overview of this compound's inhibitory activity against various PKC isoforms, the experimental methodologies used to determine this activity, and its impact on relevant signaling pathways.
Core Mechanism of Action
Mutations in the G protein alpha subunits GNAQ and GNA11 are early and frequent events in the pathogenesis of uveal melanoma.[2] These mutations result in the constitutive activation of Gαq signaling, which in turn activates Phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a critical activator of Protein Kinase C (PKC) enzymes. This compound exerts its therapeutic effect by directly inhibiting these activated PKC isoforms, thus blocking the transmission of oncogenic signals down the MAPK pathway.[1][3]
Quantitative Inhibition of PKC Isoforms by this compound
This compound has been demonstrated to be a potent inhibitor of multiple PKC isoforms. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro biochemical assays. A summary of these values is presented in the table below, offering a clear comparison of this compound's potency against different classical and novel PKC isoforms.
| PKC Isoform | Type | IC50 (nM) |
| PKCα | Classical | 1.9[4][5], 25.2[6] |
| PKCβ1 | Classical | 66 |
| PKCβ2 | Classical | 58 |
| PKCγ | Classical | 109 |
| PKCδ | Novel | 6.9 |
| PKCε | Novel | 2.9 |
| PKCη | Novel | 13.3 |
| PKCθ | Novel | 0.4[4][5], 3.0[6] |
Note: Discrepancies in IC50 values can arise from different experimental conditions and assay formats.
Signaling Pathway Inhibition
The primary mechanism of action of this compound in GNAQ/GNA11-mutant uveal melanoma is the interruption of the PKC-MAPK signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their development. While the specific proprietary protocols for this compound are not publicly available, a generalized protocol for an in vitro biochemical kinase assay, based on common methodologies such as fluorescence polarization or radiometric assays, is provided below.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PKC isoform.
Materials:
-
Recombinant human PKC isoforms
-
Fluorescently or radiolabeled ATP (e.g., [γ-³²P]ATP)
-
PKC-specific substrate peptide
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂, CaCl₂, and lipid activators like phosphatidylserine and diacylglycerol)
-
This compound stock solution (in DMSO)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting fluorescence polarization or radioactivity
-
EDTA solution (to stop the reaction)
Generalized Protocol for a Fluorescence Polarization-Based Kinase Assay:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a reaction mixture containing the PKC isoform, the substrate peptide, and lipid co-activators in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Dispense the this compound dilutions into the wells of the microplate.
-
Add the PKC/substrate mixture to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an EDTA solution.
-
Add a phosphospecific antibody coupled to a fluorophore that binds to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization in each well using a plate reader.
-
The degree of polarization is inversely proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of classical and novel PKC isoforms, with a clear mechanism of action in GNAQ/GNA11-driven uveal melanoma. The quantitative data on its inhibitory activity provides a strong rationale for its clinical development. The understanding of the underlying signaling pathways and the methodologies for assessing its potency are crucial for ongoing research and the development of next-generation PKC inhibitors. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key technical aspects of this compound's interaction with its targets.
References
- 1. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PKC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for Darovasertib In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darovasertib, also known as IDE196 or LXS196, is a potent and selective, orally available inhibitor of Protein Kinase C (PKC).[1][2] It is under investigation for the treatment of various cancers, most notably uveal melanoma, a rare and aggressive form of eye cancer.[1] The majority of uveal melanomas harbor activating mutations in GNAQ or GNA11, which leads to the constitutive activation of the PKC signaling pathway, promoting tumor growth and survival.[3][4] this compound effectively inhibits both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms, thereby suppressing downstream signaling cascades like the MAPK pathway.[5][6] This mechanism of action leads to cell cycle arrest and apoptosis in susceptible tumor cells.[2][7]
These application notes provide detailed protocols for in vitro studies of this compound using cancer cell lines, with a focus on uveal melanoma. The included methodologies cover cell viability, apoptosis, and Western blot analysis to assess the drug's efficacy and mechanism of action.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of Protein Kinase C (PKC). In uveal melanoma, mutations in GNAQ/GNA11 lead to the activation of Phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG). DAG activates PKC, initiating a signaling cascade that includes the phosphorylation of downstream targets such as FAK, PKN, and ERK (a member of the MAPK pathway), ultimately promoting cell proliferation and survival. This compound blocks this pathway by inhibiting PKC.
Caption: this compound inhibits PKC, blocking the GNAQ/GNA11-driven signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various PKC isoforms and its effect on the viability of different uveal melanoma cell lines.
Table 1: this compound IC50 Values for PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 1.9 - 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCε | 2.9 |
| PKCη | 13.3 |
| PKCθ | 0.4 - 3.0 |
Data compiled from multiple sources.[1][2]
Table 2: this compound Cellular Activity in Uveal Melanoma Cell Lines
| Cell Line | GNAQ/GNA11 Status | IC50 (µM) | Notes |
| 92.1 | GNAQ Q209L | ~0.05 - 0.1 | Exhibits sensitivity to this compound.[1] |
| Mel270 | GNAQ Q209P | ~0.1 - 0.5 | Shows significant decrease in viability.[3] |
| OMM1 | GNA11 Q209L | >1 | Lower sensitivity compared to other lines.[3] |
| OMM1.3 | GNAQ Q209P | Not specified | Displays cell viability inhibition.[1] |
| OMM1.5 | Not specified | Not specified | Displays cell viability inhibition.[1] |
| Mel202 | Not specified | Not specified | Displays cell viability inhibition.[1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the effects of this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of uveal melanoma cell lines.
Materials:
-
Uveal melanoma cell lines (e.g., 92.1, Mel270)
-
Complete growth medium (e.g., RPMI 1640 with 10-20% FBS)[5]
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 1 nM to 10 µM.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis (Annexin V) Assay
This protocol is for quantifying the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Uveal melanoma cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for 48 hours.[3]
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for Phospho-ERK
This protocol is for detecting the inhibition of ERK phosphorylation, a downstream target of the PKC pathway, by this compound.
Materials:
-
Uveal melanoma cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0-1 µM) for a specified time (e.g., 24 hours).[1]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and GAPDH to ensure equal loading.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific conditions, such as cell seeding densities and incubation times, may need to be optimized for different cell lines and experimental setups.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Uveal melanoma cell lines Mel270 and 92.1 exhibit a mesenchymal phenotype and sensitivity to the cytostatic effects of transforming growth factor beta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Culturing Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Darovasertib in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darovasertib is a potent and selective inhibitor of protein kinase C (PKC) with significant therapeutic potential, particularly in the treatment of metastatic uveal melanoma.[1][2][3] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies. This document provides detailed protocols for the dissolution of this compound in DMSO, information on solution stability, and a summary of its relevant signaling pathway.
Physicochemical Properties and Solubility
This compound is an orally active, small molecule inhibitor.[4] Its solubility in DMSO is a key parameter for the preparation of stock solutions for experimental use. It is crucial to use anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce the solubility of the compound.[5][6][7]
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Source |
| Molecular Weight | 472.47 g/mol | [4][5][7] |
| Solubility in DMSO | 25 mg/mL (52.91 mM) | [4][7] |
| 60 mg/mL (126.99 mM) | [5] | |
| 94 mg/mL (198.95 mM) | [5] | |
| 100 mg/mL (211.65 mM) | [6] |
Note: The variability in reported solubility may be due to differences in experimental conditions, such as the purity of the compound and the quality of the DMSO used.
Experimental Protocol for Dissolving this compound in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
It is recommended to work in a sterile environment (e.g., a laminar flow hood) to avoid contamination, especially for cell-based assays.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
-
Adding the Solvent:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 211.65 µL of DMSO to 1 mg of this compound.
-
-
Dissolution:
-
Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[6][7] Avoid excessive heating, as it may degrade the compound.
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage and Stability of this compound Stock Solutions
Proper storage of the this compound stock solution is essential to maintain its activity.
Table 2: Storage Recommendations for this compound in DMSO
| Storage Temperature | Duration | Source |
| -20°C | 1 month | [4][5][8] |
| -80°C | 1 year to 2 years | [5][6][7] |
Best Practices for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]
-
Protection from Light: Store the aliquots in light-protected tubes or wrap the tubes in aluminum foil.
-
Moisture Control: Ensure that the storage vials are tightly sealed to prevent the absorption of moisture.
This compound Signaling Pathway
This compound is a potent inhibitor of Protein Kinase C (PKC).[1][4][5] In uveal melanoma, mutations in GNAQ and GNA11 are common, leading to the constitutive activation of the PKC signaling pathway, which in turn promotes cell proliferation and survival.[1][2][9] this compound targets this pathway, thereby inhibiting downstream signaling cascades like the MAPK/ERK pathway.[1][9]
Caption: this compound inhibits the GNAQ/GNA11-PKC signaling pathway.
Experimental Workflow for Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the compound to its use in an experiment.
References
- 1. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PKC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Darovasertib Dosage for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of darovasertib, a potent and selective protein kinase C (PKC) inhibitor, in mouse xenograft models of uveal melanoma. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound is a first-in-class oral, small molecule inhibitor of PKC.[1][2] In the context of uveal melanoma, mutations in GNAQ and GNA11 are early oncogenic events that lead to the constitutive activation of the PKC signaling pathway, promoting cell proliferation and survival.[1][2] this compound effectively inhibits this pathway, demonstrating anti-tumor activity in preclinical models and clinical trials.[1][3] These notes provide detailed protocols and data for the use of this compound in mouse xenograft models, a critical step in the preclinical drug development pipeline.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in a mouse xenograft model.
| Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Treatment Schedule | Efficacy Readout | Tumor Growth Inhibition (TGI) | Reference |
| 92.1 (GNAQ mutant) | Nude Mice | 15-150 | Oral (p.o.) | Not Specified | Tumor Growth Inhibition | Significant | [3] |
Note: Specific quantitative tumor growth inhibition percentages for discrete dosages within the 15-150 mg/kg range are not detailed in the currently available literature. The provided reference indicates that dosages within this range lead to significant tumor growth inhibition.
Signaling Pathway
This compound targets the PKC signaling pathway, which is aberrantly activated in uveal melanoma due to GNAQ/GNA11 mutations. This activation leads to downstream signaling through the MAPK/ERK pathway, promoting tumor cell proliferation and survival. By inhibiting PKC, this compound effectively blocks this oncogenic signaling cascade.
Caption: GNAQ/GNA11-PKC-MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
92.1 Uveal Melanoma Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using the 92.1 human uveal melanoma cell line.
Materials:
-
92.1 human uveal melanoma cells (GNAQ mutant)
-
Athymic Nude Mice (e.g., NU/NU, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment in a specific pathogen-free (SPF) facility
Procedure:
-
Cell Culture: Culture 92.1 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest cells by trypsinization.
-
Wash cells with PBS and resuspend in a known volume of serum-free medium or PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Adjust the cell concentration to 5 x 10^7 cells/mL in cold serum-free medium or PBS. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 2.5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow for approximately 12 days or until they reach a palpable size (e.g., 100-150 mm³).[1]
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
This compound Administration Protocol (Oral Gavage)
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile water for injection or saline
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Prepare the vehicle solution.
-
Dissolve the this compound powder in the vehicle. Gentle warming and sonication may be required to achieve complete dissolution. Prepare fresh daily.
-
-
Administration:
-
Administer the prepared this compound formulation to the treatment group via oral gavage. The volume is typically 100 µL for a 20-25g mouse.
-
Administer the vehicle solution to the control group.
-
The frequency of administration should be determined based on the study design (e.g., once or twice daily).[1]
-
-
Monitoring:
-
Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the treatment period.
-
The treatment duration is typically around 21 days or until a pre-defined endpoint is reached.[1]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound efficacy study in a mouse xenograft model.
Caption: Experimental workflow for a this compound xenograft study.
References
Darovasertib for GNAQ/11 Mutant Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darovasertib (formerly IDE196/LXS196) is a first-in-class, potent, and selective inhibitor of protein kinase C (PKC) being investigated for the treatment of cancers harboring mutations in GNAQ or GNA11 (GNAQ/11).[1][2] These mutations are the primary oncogenic drivers in over 90% of uveal melanomas and are also found in other malignancies such as cutaneous melanoma and colorectal cancer.[1][2][3] This document provides detailed application notes on the mechanism of action of this compound, summarizes key preclinical and clinical data, and offers experimental protocols for its use in research settings.
Introduction to GNAQ/11 Mutant Cancers and this compound
Mutations in the genes GNAQ and GNA11, which encode the alpha subunits of heterotrimeric G proteins, lead to constitutive activation of the Gq signaling pathway.[2][3] This aberrant signaling primarily converges on the activation of Protein Kinase C (PKC), which in turn drives downstream pathways, most notably the MAPK/ERK pathway, promoting cell proliferation and survival.[2][4]
This compound is a small molecule inhibitor that selectively targets both classical (α, β) and novel (δ, ϵ, η, θ) isoforms of PKC.[4] By inhibiting PKC, this compound effectively blocks the downstream oncogenic signaling cascade initiated by GNAQ/11 mutations, leading to decreased tumor cell proliferation and survival.[5] The U.S. Food and Drug Administration (FDA) has granted orphan drug designation to this compound for the treatment of uveal melanoma.[4]
Mechanism of Action and Signaling Pathway
In GNAQ/11 mutant cancers, the constitutively active Gαq subunit activates phospholipase C (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates PKC, which then phosphorylates a multitude of downstream substrates, including proteins in the MAPK cascade (RAF-MEK-ERK), leading to uncontrolled cell growth. This compound acts by directly inhibiting the kinase activity of PKC, thereby blocking this entire downstream signaling cascade.
Quantitative Data Summary
In Vitro PKC Isoform Inhibition
This compound demonstrates potent inhibition across multiple PKC isoforms, with a notable selectivity for the novel isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCε | 2.9 |
| PKCη | 13.3 |
| PKCθ | 3.0 |
| PKCζ | >2000 |
| Data sourced from IDEAYA Biosciences corporate presentation and related publications.[5][6] |
In Vivo Tumor Growth Inhibition (Monotherapy)
In preclinical xenograft models using the GNAQ mutant human uveal melanoma cell line 92.1, this compound monotherapy resulted in significant tumor regressions.
| Treatment Group (Oral Gavage) | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | Baseline |
| This compound | 15 mg/kg BID | Significant Inhibition |
| This compound | 30 mg/kg BID | Tumor Regression |
| This compound | 75 mg/kg BID | Pronounced Regression |
| This compound | 150 mg/kg BID | Pronounced Regression |
| BID: twice daily. Data is a qualitative summary from reported preclinical studies showing dose-dependent tumor regressions.[5][6] |
Clinical Efficacy in Metastatic Uveal Melanoma (MUM)
Clinical trials are evaluating this compound both as a monotherapy and in combination with other targeted agents like the MEK inhibitor binimetinib or the cMET inhibitor crizotinib.[3][4][7]
| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound Monotherapy | Any-Line MUM | ~20% | ~61% (Tumor Decrease) | - |
| This compound + Crizotinib | First-Line MUM | 45% | 90% | ~7 months |
| This compound + Crizotinib | Any-Line MUM | 30% | 87% | ~7 months |
| Data from Phase 1/2 clinical trial (NCT03947385) interim results.[3][7][8] Historical ORR and median PFS with other therapies in MUM have been approximately 0-5% and 2-3 months, respectively.[8] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a method to determine the effect of this compound on the viability of GNAQ/11 mutant cancer cell lines.
Materials:
-
GNAQ/11 mutant cell lines (e.g., 92.1, Mel270, OMM1.3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom, white-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% in all wells. Include a vehicle control (DMSO only).
-
Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Readout:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer’s protocol (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a non-linear regression model.
Western Blotting for Downstream Signaling
This protocol is for assessing the inhibition of PKC downstream signaling by measuring the phosphorylation status of key proteins like ERK.
Materials:
-
GNAQ/11 mutant cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed 500,000 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 2-24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[9][10]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to confirm equal protein loading and to quantify the relative change in protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
GNAQ/11 mutant uveal melanoma cells (e.g., 92.1)
-
Matrigel (optional, for co-injection)
-
This compound formulation for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million 92.1 cells in 100-200 µL of PBS (can be mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Prepare the this compound formulation and vehicle control. Administer the assigned treatment via oral gavage at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[6]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and a portion can be snap-frozen or fixed for pharmacodynamic analysis (e.g., Western blotting for p-ERK).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
This compound is a promising targeted therapy for cancers driven by GNAQ/11 mutations. Its potent and selective inhibition of PKC effectively abrogates the key oncogenic signaling pathway in these tumors. The provided protocols offer a framework for researchers to investigate the preclinical activity of this compound, explore its mechanism of action, and evaluate its efficacy in relevant cancer models. As clinical development continues, further research into combination strategies and mechanisms of resistance will be crucial for maximizing the therapeutic potential of this novel agent.
References
- 1. ir.ideayabio.com [ir.ideayabio.com]
- 2. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. targetedonc.com [targetedonc.com]
- 8. IDEAYA Announces Positive Interim Phase 2 Data for this compound and Crizotinib Combination and Successful FDA Type C Meeting on Registrational Trial Design for Accelerated Approval in First-Line Metastatic Uveal Melanoma [prnewswire.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Neoadjuvant Darovasertib: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical investigation of darovasertib as a neoadjuvant therapy for uveal melanoma (UM). The information is based on data from the Phase 2 OptimUM-09 (NCT05907954) and the investigator-sponsored Phase 2 NADOM (NCT05187884) clinical trials. Detailed protocols for key experimental procedures are provided to support the design and implementation of related research.
Introduction to Neoadjuvant this compound
This compound (IDE196) is a first-in-class, potent, and selective inhibitor of protein kinase C (PKC).[1] In uveal melanoma, over 90% of tumors harbor activating mutations in GNAQ or GNA11 genes, which constitutively activate the PKC signaling pathway, leading to cell proliferation and survival.[2][3] By inhibiting PKC, this compound targets a key driver of uveal melanoma.
The neoadjuvant application of this compound aims to shrink the primary tumor before definitive local therapy, such as enucleation (eye removal) or radiation therapy (plaque brachytherapy).[4][5] Potential benefits of this approach include a higher rate of eye preservation, improved visual outcomes, and a reduction in the side effects associated with local treatments.[6][7] Interim data from ongoing clinical trials have shown promising results, leading to a Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for neoadjuvant this compound in adult patients with uveal melanoma.[1]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from the OptimUM-09 and NADOM clinical trials investigating neoadjuvant this compound in patients with uveal melanoma.
Table 1: Efficacy of Neoadjuvant this compound in Uveal Melanoma
| Efficacy Endpoint | OptimUM-09 (Company-Sponsored Phase 2) | NADOM (Investigator-Sponsored Phase 2) |
| Ocular Tumor Shrinkage | ||
| ≥20% reduction by product of diameters | 76% (16/21 patients in an interim analysis)[7] | Not explicitly reported in this format |
| >30% tumor shrinkage (by volume) | ~49% (24/49 patients combined data)[8] | ~67% (8/12 enucleation patients)[4] |
| Median tumor shrinkage (by volume) | ~72% (in 8 patients with ≥4 months of treatment)[9] | ~47% (in 12 enucleation patients after 6 months)[4] |
| Eye Preservation Rate (in patients initially recommended for enucleation) | ~61% (19/31 patients in a combined analysis)[8] | 75% (9/12 patients)[4] |
| Reduction in Simulated Radiation Dose (Plaque Brachytherapy Cohort) | ||
| Any reduction | 86% (18/21 patients)[7] | Not Applicable |
| ≥20% reduction to at least one key visual structure | 48% (10/21 patients)[7] | Not Applicable |
| Visual Acuity Improvement | ||
| Any improvement during treatment | 65% (13/20 patients)[7] | Not explicitly reported |
| >5 letters gained at two consecutive visits | 40% (8/20 patients)[7] | Not explicitly reported |
| Mean gain in letters (in patients with improvement) | 17 letters (enucleation cohort), 10 letters (plaque brachytherapy cohort)[10] | Not explicitly reported |
Table 2: Safety Profile of Neoadjuvant this compound
| Adverse Events (AEs) | OptimUM-09 & NADOM Trials (Combined Data) |
| Most Common Treatment-Related AEs (TRAEs) | Diarrhea, nausea, fatigue, maculo-papular rash, hypotension, vomiting (mostly Grade 1 and 2)[4][6] |
| Grade 3 or Higher TRAEs | Approximately 10-20% of patients[4][6] |
| Serious Drug-Related AEs | None reported in the NADOM trial[4] |
| Treatment Discontinuation due to AEs | Low rates reported[10] |
Experimental Protocols
The following are detailed methodologies for key experiments and procedures employed in the clinical trials of neoadjuvant this compound.
Patient Selection Protocol
Objective: To enroll a homogenous population of patients with localized uveal melanoma for whom neoadjuvant therapy is appropriate.
Inclusion Criteria:
-
Histologically or cytologically confirmed primary localized uveal melanoma requiring either enucleation or plaque brachytherapy.[5][11]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[5][11]
Exclusion Criteria:
-
Previous treatment with a Protein Kinase C (PKC) inhibitor.[11]
-
Presence of metastatic disease.
-
Concurrent malignancies requiring active treatment.[11]
-
Significant underlying ocular diseases that could interfere with the assessment of the primary tumor or visual acuity.[5]
-
Clinically significant cardiac disease.[11]
-
Active HIV, Hepatitis B, or Hepatitis C infection.[11]
-
Malabsorption syndromes.[11]
This compound Administration Protocol
Objective: To administer this compound in a safe and effective manner in the neoadjuvant setting.
Dosage and Administration:
-
This compound is administered orally at a dose of 300 mg twice daily (BID).[12]
-
Treatment is continued for up to 6 to 12 months in the neoadjuvant setting, or until maximum benefit is observed, prior to definitive local therapy.[5][11]
-
An additional 6 months of adjuvant this compound may be administered following local therapy.[11]
Dose Modifications:
-
Dose interruptions and/or reductions may be necessary to manage treatment-related adverse events.
-
Specific dose modification guidelines should be detailed in the clinical trial protocol.
Tumor Response Assessment Protocol
Objective: To accurately and reproducibly measure changes in tumor size in response to neoadjuvant this compound.
Imaging Modality:
-
Ocular ultrasound is a primary method for measuring tumor thickness and basal diameter.[6]
-
Magnetic Resonance Imaging (MRI) of the orbit can provide detailed anatomical information and is also used for tumor assessment.[6]
Measurement Criteria:
-
Tumor response is evaluated based on changes in the product of the two largest perpendicular diameters, as per Response Evaluation Criteria in Solid Tumors (RECIST 1.1) guidelines adapted for uveal melanoma.[13][14]
-
Tumor volume may also be calculated to assess response.[12]
-
A ≥20% reduction in the product of diameters is proposed as the definition of response in the Phase 3 OptimUM-10 trial.[7]
Assessment Schedule:
-
Baseline tumor measurements are obtained before initiating this compound.
-
Follow-up imaging is performed at regular intervals (e.g., every 2-3 months) during neoadjuvant therapy.
Visual Acuity Assessment Protocol
Objective: To monitor changes in visual function during and after neoadjuvant therapy.
Methodology:
-
Best-corrected visual acuity (BCVA) is assessed using standardized charts, such as the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[15]
-
Testing is performed at a standard distance (e.g., 20 feet or 6 meters).[15]
-
Each eye is tested separately.[16]
Scoring:
-
Visual acuity is recorded as the number of letters read correctly on the ETDRS chart.
-
A gain or loss of letters from baseline is calculated at each follow-up visit.
Dosimetry Simulation Protocol (for Plaque Brachytherapy Cohort)
Objective: To estimate the radiation dose to critical ocular structures and determine the potential for dose reduction following neoadjuvant this compound.
Methodology:
-
Three-dimensional (3D) dosimetry planning is performed based on baseline tumor dimensions.[6]
-
A second dosimetry plan is created using the post-neoadjuvant therapy tumor dimensions.
-
Standard treatment planning software is used to calculate the radiation dose to the tumor and critical structures like the optic disc, fovea, and lens.
Analysis:
-
The change in the simulated radiation dose to these structures is calculated to quantify the benefit of tumor shrinkage.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets the PKC enzyme, a critical component of the GNAQ/GNA11 signaling pathway. In uveal melanoma, mutations in GNAQ or GNA11 lead to the constitutive activation of Gαq, which in turn activates Phospholipase Cβ (PLCβ). PLCβ cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG directly activates PKC, which then promotes downstream signaling through the MAPK/ERK pathway, leading to cell proliferation and survival. This compound inhibits both classical and novel PKC isoforms, thereby blocking this oncogenic signaling cascade.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. 103Pd versus 125I ophthalmic plaque brachytherapy: preoperative comparative radiation dosimetry for 319 uveal melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-related tumour response assessment criteria: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibitor responses in uveal melanoma reflects a diminished dependency on PKC-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Generation and comparison of 3D dosimetric reference datasets for COMS eye plaque brachytherapy using model-based dose calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visual Acuity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein kinase inhibitor responses in uveal melanoma reflects a diminished dependency on PKC-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined PKC and MEK inhibition in uveal melanoma with GNAQ and GNA11 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 11. project.eortc.org [project.eortc.org]
- 12. radiopaedia.org [radiopaedia.org]
- 13. optometrytimes.com [optometrytimes.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Evaluation of Visual Acuity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Darovasertib solubility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Darovasertib in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]
Q2: I am observing precipitation after dissolving this compound in DMSO. What should I do?
A2: If you observe precipitation, you can try the following troubleshooting steps:
-
Sonication: Sonicating the solution can help to break up particles and facilitate dissolution.[2] It is recommended to use a lower frequency.
-
Gentle Heating: Gently warming the solution can also aid in dissolving the compound. However, it is advised not to heat the solution above 50°C to prevent any potential degradation of this compound.[4]
-
Vortexing: Vigorous mixing by vortexing can also be employed to help dissolve the compound.[4]
Q3: My this compound solution in DMSO appears cloudy or has particulates after storage. Why is this happening and what can I do?
A3: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can occur with compounds in high-concentration DMSO stocks.[5][6] To mitigate this, it is recommended to:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
-
Proper Storage: Store stock solutions at -20°C or -80°C for long-term stability.[2][3]
-
Re-dissolving: If precipitation is observed, you can try to re-dissolve the compound by gentle warming and sonication as described in Q2.
Q4: I am diluting my this compound DMSO stock into an aqueous buffer/media for my experiment and it is precipitating. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds.[7] To avoid this:
-
Serial Dilution in DMSO: Perform initial serial dilutions in DMSO to a concentration closer to your final working concentration before adding it to the aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1% to 0.5%) to minimize solvent effects on the cells.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 211.65 | Sonication is recommended.[2] |
| DMSO | 94 | 198.95 | Use fresh, anhydrous DMSO.[3] |
| DMSO | 25 | 52.91 | Ultrasonic assistance may be needed.[1] |
| Ethanol | 47 | ~99.48 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 472.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.72 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.72 mg of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., uveal melanoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing Darovasertib Concentration for Apoptosis Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Darovasertib concentration for apoptosis assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an apoptosis assay?
A1: Based on in-vitro studies, a starting concentration range of 1 nM to 1 µM is recommended for most cancer cell lines, particularly for uveal melanoma cells. To establish a dose-response curve, it is advisable to test a wider range, potentially up to 10 µM, in initial experiments.
Q2: What is the mechanism of action of this compound that leads to apoptosis?
A2: this compound is a potent and selective inhibitor of Protein Kinase C (PKC). By inhibiting PKC, this compound disrupts downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and the induction of apoptosis.
Q3: How long should I incubate cells with this compound before performing an apoptosis assay?
A3: The optimal incubation time can vary depending on the cell line and the specific apoptosis marker being assayed. A common starting point is 24 to 48 hours. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal time point for observing apoptosis in your specific model.
Q4: Can I use DMSO to dissolve this compound, and what is the maximum final concentration of DMSO in my cell culture?
A4: Yes, this compound is typically dissolved in DMSO to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity that could be confounded with the apoptotic effect of this compound. Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
Q5: Which apoptosis assay is best suited for studying the effects of this compound?
A5: The choice of assay depends on the specific question being asked.
-
Annexin V/PI staining is excellent for distinguishing between early and late apoptosis/necrosis and is a widely used method for quantifying apoptosis by flow cytometry.
-
Caspase activity assays (e.g., Caspase-3/7, -8, -9) measure the activity of key executioner caspases and provide a more mechanistic insight into the apoptotic pathway being activated.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
For a comprehensive analysis, combining Annexin V/PI staining with a caspase activity assay is often recommended.
Data Presentation: this compound-Induced Apoptosis
The following table summarizes representative data on the dose-dependent effect of this compound on apoptosis in a hypothetical cancer cell line. Researchers should generate their own dose-response curves for their specific cell lines of interest.
| This compound Concentration | Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control (0.1% DMSO) | 48 hours | 2.5% | 1.8% | 4.3% |
| 10 nM | 48 hours | 8.2% | 3.1% | 11.3% |
| 100 nM | 48 hours | 25.6% | 7.9% | 33.5% |
| 500 nM | 48 hours | 42.1% | 15.4% | 57.5% |
| 1 µM | 48 hours | 55.9% | 28.7% | 84.6% |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a general procedure for staining cells with Annexin V and Propidium Iodide (PI) for the analysis of apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Plate-Based)
This protocol describes a general method for measuring caspase-3 and -7 activity using a luminogenic substrate.
Materials:
-
This compound stock solution (in DMSO)
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired time. Include a positive control for apoptosis induction if available.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the 96-well plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence is indicative of increased caspase-3/7 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background apoptosis in vehicle control | 1. Over-confluent or unhealthy cells. 2. Harsh cell handling (e.g., excessive trypsinization, vigorous pipetting). 3. High concentration of DMSO. 4. Contamination of cell culture. | 1. Ensure cells are in the logarithmic growth phase and not overly dense. 2. Handle cells gently. Use a minimal concentration and incubation time for trypsin. 3. Keep the final DMSO concentration below 0.1%. 4. Regularly check cultures for contamination. |
| No significant increase in apoptosis with this compound | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound-induced apoptosis. 4. Inactive this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify the expression of PKC in your cell line. Consider using a positive control for apoptosis induction to ensure the assay is working. 4. Ensure proper storage and handling of the this compound stock solution. |
| High percentage of necrotic cells (PI positive) even at low this compound concentrations | 1. This compound may be inducing necrosis at higher concentrations or after prolonged incubation. 2. Cells are being analyzed too late after staining. | 1. Perform a time-course experiment to observe the transition from early to late apoptosis/necrosis. 2. Analyze samples by flow cytometry as soon as possible after staining (ideally within one hour). |
| Poor separation of cell populations in flow cytometry | 1. Incorrect flow cytometer settings (voltage, compensation). 2. Cell clumps. 3. Autofluorescence of cells or compound. | 1. Use single-stained controls to set up proper compensation and voltages. 2. Ensure a single-cell suspension by gentle pipetting or using a cell strainer. 3. Run an unstained cell control and a control with this compound alone to check for autofluorescence. |
Visualizations
Caption: this compound inhibits PKC, blocking the MAPK pathway and promoting apoptosis.
Caption: Experimental workflow for an Annexin V/PI apoptosis assay with this compound.
Caption: Troubleshooting decision tree for common issues in apoptosis assays.
Technical Support Center: Darovasertib In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro use of Darovasertib. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known off-target effects to facilitate accurate and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, pan-Protein Kinase C (PKC) inhibitor. It targets both conventional (α, β) and novel (δ, ε, η, θ) PKC isoforms, thereby suppressing downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival in certain cancers like uveal melanoma.[1][2]
Q2: What are the known on-target IC50 values for this compound against PKC isoforms?
A2: In vitro studies have determined the following IC50 values for this compound against various PKC isoforms:
| PKC Isoform | IC50 (nM) |
| PKCα | 1.9 - 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| PKCδ | 6.9 |
| PKCε | 2.9 |
| PKCη | 13.3 |
| PKCθ | 0.4 - 3.0 |
Data compiled from multiple sources, which may account for variations.[1][3]
Q3: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?
A3: Yes, while this compound demonstrates high selectivity for PKC isoforms, kinome-wide screening has identified potential off-target interactions.[4] Notably, an IC50 value of 3.1 μM has been reported for GSK3β.[3][5] For a comprehensive list of identified off-target kinases from kinome scan data, please refer to the "Off-Target Effects of this compound" section below.
Q4: I am observing unexpected cellular phenotypes in my experiments. Could this be due to off-target effects?
A4: It is possible. If the observed phenotype cannot be explained by the inhibition of the PKC pathway, it is advisable to consider the potential contribution of this compound's off-target activities. Cross-referencing your results with the known off-target profile and performing validation experiments, such as using siRNA/shRNA to silence the potential off-target kinase, can help to clarify the mechanism.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Variability in cell passage number or confluency.2. Inconsistent incubation times.3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Strictly adhere to the planned incubation times for all experiments.3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Lower than expected potency in cellular assays | 1. High protein binding in the cell culture medium.2. Cell line expresses low levels of the target PKC isoforms.3. P-glycoprotein (P-gp) mediated efflux of the compound. | 1. Consider using serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line.2. Confirm the expression of the target PKC isoforms in your cell line by Western blot or qPCR.3. Co-incubate with a P-gp inhibitor to assess if efflux is a contributing factor. |
| Unexpected toxicity or cell death | 1. Off-target effects of this compound at the concentration used.2. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal concentration range. If toxicity is observed at concentrations required for PKC inhibition, consider the involvement of off-targets.2. Ensure the final DMSO concentration in the culture medium is below a cytotoxic level (typically <0.5%). |
Off-Target Effects of this compound
While this compound is a highly selective pan-PKC inhibitor, comprehensive kinome screening has revealed interactions with other kinases, particularly at higher concentrations.[4] The following table summarizes the known off-target kinases for this compound based on available in vitro screening data. Researchers should consider these potential off-target effects when interpreting experimental results.
Table 1: Summary of Off-Target Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| GSK3β | 3100 | Not Reported |
| Other potential off-targets may be listed in supplementary data of relevant publications. A thorough literature search is recommended for the most up-to-date information. |
Experimental Protocols
Protocol for In Vitro Kinase Assay to Determine IC50 Values
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase using a radiometric assay format (e.g., ³³P-ATP). This method can be adapted for other assay formats like TR-FRET or fluorescence polarization by following the manufacturer's instructions for the specific assay kit.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
10% DMSO
-
Stop solution (e.g., 2% H₃PO₄)
-
P81 phosphocellulose paper or filter plates
-
Scintillation counter
-
Microtiter plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in 10% DMSO to create a range of concentrations for the assay (e.g., 10-point, 3-fold serial dilution).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
-
-
Kinase Reaction:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose paper or filter plate.
-
Wash the paper/plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the paper/plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for in vitro kinase IC50 determination.
Caption: this compound's primary signaling pathway and off-target interaction.
References
- 1. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of LXS196, a protein kinase C (PKC) inhibitor, for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Darovasertib Toxicity in Preclinical Animal Models
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Darovasertib in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage and mitigate potential toxicities, ensuring the successful execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
This compound is a first-in-class, oral, small molecule inhibitor of all isoforms of Protein Kinase C (PKC).[1][2] In many uveal melanoma cases, activating mutations in GNAQ and GNA11 genes lead to the constitutive activation of the PKC signaling pathway, which in turn promotes tumor growth through the MAPK pathway.[3][4] this compound selectively targets this aberrant signaling cascade.[5] While this targeted action is effective against cancer cells, PKC isoforms also play roles in normal physiological processes, and their inhibition can lead to on-target toxicities.[6][7]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
While detailed preclinical toxicology reports for this compound are not extensively published, clinical trial data for this compound monotherapy and combination therapies provide insights into its potential adverse effects. The most frequently reported adverse events in human clinical trials include gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as hypotension (low blood pressure), fatigue, and elevated liver enzymes (ALT/AST).[3] Hypotension has been noted as a common dose-limiting toxicity.[5] It is reasonable to anticipate that similar toxicities may be observed in animal models.
Q3: How can I reduce the toxicity of this compound in my animal model studies?
The primary strategy to mitigate this compound toxicity is through combination therapy, particularly with a cMET inhibitor like crizotinib.[3] This combination has shown a manageable safety profile in clinical trials, with most treatment-related adverse events being of low grade.[3] Additionally, adjusting the dosing schedule from once daily (QD) to twice daily (BID) at a lower dose has been shown to improve the safety profile of this compound.[3]
Q4: Are there specific animal models that are recommended for studying this compound?
Xenograft models using human uveal melanoma cell lines with GNAQ or GNA11 mutations are commonly used. For example, nude mice implanted with the GNAQ/GNA11 mutated human uveal melanoma cell line 92-1 have been used to evaluate the efficacy of PKC inhibitors.[3] The choice of model will depend on the specific research question, but it is crucial to use a model that recapitulates the genetic drivers of the human disease.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound and provides potential solutions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant Body Weight Loss (>15-20%) | Drug-related toxicity (e.g., gastrointestinal distress, dehydration). | - Immediately reduce the dose of this compound. - Switch to a twice-daily (BID) dosing schedule with a lower individual dose. - Provide supportive care, including subcutaneous fluids for hydration and nutritional supplements. - Monitor body weight daily. |
| Hypotension/Lethargy | On-target effect of PKC inhibition. | - Temporarily interrupt dosing for 1-2 days. - Re-initiate at a lower dose or a BID schedule. - Ensure easy access to food and water. |
| Diarrhea | Gastrointestinal toxicity. | - Administer anti-diarrheal medication as per veterinary guidance. - Ensure adequate hydration with subcutaneous fluids if necessary. - Monitor for signs of dehydration (e.g., skin tenting). |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity. | - At the end of the study, or if signs of severe illness are observed, collect blood for liver function tests. - If significant elevations are noted, consider reducing the dose in future cohorts. - Perform histopathological analysis of the liver at necropsy. |
| Skin Rash/Dermatitis | Off-target effect. | - Monitor the severity of the rash. - For mild to moderate rashes, no intervention may be necessary. - For severe or ulcerated rashes, consult with a veterinarian for potential topical treatments and consider dose reduction. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Dosing and Schedule-Related Adverse Events in Clinical Trials
| Dosing Schedule | Grade 3/4 Adverse Events | Drug-Related Adverse Events |
| Once Daily (QD) | 28.9% | 15.8% |
| Twice Daily (BID) | 20% | 6.7% |
| Data from a Phase I clinical trial of this compound monotherapy.[3] |
Table 2: Common Adverse Events of this compound Monotherapy in Clinical Trials (All Grades, >15% of patients)
| Adverse Event | Frequency |
| Nausea | 77.8% |
| Diarrhea | 61.1% |
| Vomiting | 38.9% |
| Increased ALT | 27.8% |
| Asthenia | 22.2% |
| Dry Skin | 22.2% |
| Rash | 22.2% |
| Hypotension | 16.7% |
| Fatigue | 16.7% |
| Increased AST | 16.7% |
| Dermatitis Acneiform | 16.7% |
| Peripheral Edema | 16.7% |
| Data from the recommended dose escalation cohort of a Phase I clinical trial.[3] |
Experimental Protocols
Protocol: Evaluating the Efficacy and Toxicity of this compound in a Uveal Melanoma Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and laboratory conditions.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude, SCID).
-
House animals in a specific pathogen-free facility.
-
-
Cell Culture and Implantation:
-
Culture a GNAQ/GNA11 mutant human uveal melanoma cell line (e.g., 92-1).
-
Harvest cells during the logarithmic growth phase.
-
Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, Crizotinib alone, this compound + Crizotinib).
-
-
Drug Formulation and Administration:
-
Formulate this compound and crizotinib in an appropriate vehicle for oral gavage.
-
Administer drugs according to the planned dosing schedule (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size, or if significant toxicity is observed.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot for downstream pathway modulation).
-
Collect blood for pharmacokinetic analysis and complete blood counts/serum chemistry.
-
Collect organs (e.g., liver, spleen, kidneys) for histopathological analysis.
-
Visualizations
Caption: Mechanism of action of this compound in GNAQ/GNA11 mutant uveal melanoma.
Caption: A typical experimental workflow for a xenograft study with this compound.
References
- 1. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I trial of LXS196, a protein kinase C (PKC) inhibitor, for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Interpreting unexpected results from Darovasertib treatment
Welcome to the technical support center for Darovasertib (also known as LXS196 or IDE196). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC).[1] In uveal melanoma, approximately 90% of cases are driven by mutually exclusive activating mutations in GNAQ or GNA11 genes.[2][3] These mutations lead to the constitutive activation of the PKC signaling pathway, which promotes cell proliferation and survival.[4] this compound is a pan-PKC inhibitor, potently targeting both conventional (α, β) and novel (δ, ϵ, η, θ) PKC isoforms, thereby inhibiting this key signaling pathway in GNAQ/GNA11-mutant cancers.[1][4]
Q2: What are the most common adverse events observed in clinical trials of this compound?
A2: In clinical trials, this compound has generally been reported to have a manageable safety profile, with most treatment-related adverse events being Grade 1 or 2.[5] Common adverse events include hypotension (low blood pressure), nausea, diarrhea, vomiting, rash, and fatigue.[5][6] Hypotension was identified as a dose-limiting toxicity in early trials.[7][8]
Q3: Is this compound effective as a monotherapy?
A3: this compound has shown clinical activity as a monotherapy, with some patients achieving partial responses and many experiencing stable disease.[8][9] However, preclinical data and clinical trials have suggested that combination therapies may offer enhanced efficacy. For instance, combining this compound with MEK inhibitors (like binimetinib) or c-MET inhibitors (like crizotinib) has been explored to overcome potential resistance mechanisms.[1][7]
Troubleshooting Guides
Unexpected Result 1: Lower than Expected Efficacy in in vitro Cell Viability Assays
Possible Cause 1: Cell Line Selection this compound's efficacy is strongly linked to the presence of GNAQ or GNA11 mutations.[8] Ensure the cell lines used in your experiments harbor these mutations. Cell lines without these mutations, such as those driven by BRAF or NRAS mutations, are not expected to be sensitive to this compound.[8]
Possible Cause 2: Assay Conditions The IC50 of this compound can be influenced by assay conditions. Ensure that the drug has been properly solubilized and that the final concentration in your assay is accurate. It is also important to use an appropriate assay for determining cell viability.
Data Presentation
Table 1: Summary of Common Adverse Events with this compound (Monotherapy and Combination Therapy)
| Adverse Event | Grade 1/2 Frequency | Grade 3/4 Frequency | Notes |
| Hypotension | Frequent | Less Common | Dose-limiting toxicity has been observed.[7][8] |
| Nausea | Frequent | Rare | |
| Diarrhea | Frequent | Rare | |
| Vomiting | Frequent | Rare | |
| Rash | Common | Rare | |
| Fatigue | Common | Rare |
Note: Frequencies are generalized from clinical trial reports and may vary based on the specific study, dosage, and whether this compound is used as a monotherapy or in combination.
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Tetrazolium-Based Assay (e.g., MTT/MTS)
This protocol provides a general framework for evaluating the effect of this compound on the viability of uveal melanoma cell lines.
1. Cell Seeding:
- Culture GNAQ/GNA11-mutant uveal melanoma cells (e.g., 92.1, OMM1.3, OMM2.5) in the recommended medium.
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Drug Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of this compound to achieve a range of final concentrations for treatment.
- Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
- Incubate the cells for a predetermined period (e.g., 48-72 hours).
3. Viability Assessment:
- Add the tetrazolium salt solution (e.g., MTT or MTS) to each well.
- Incubate according to the manufacturer's instructions to allow for the conversion of the salt to a colored formazan product by metabolically active cells.
- If using MTT, add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
- Normalize the absorbance readings to the vehicle-only control to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of PKC Pathway Inhibition
This protocol outlines the steps to assess the inhibition of the PKC signaling pathway by this compound through the analysis of downstream markers.
1. Cell Lysis:
- Seed and treat uveal melanoma cells with this compound as described in the cell viability protocol.
- After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody against a downstream marker of PKC activity (e.g., phosphorylated MARCKS or phosphorylated PKCδ). Also, probe for the total protein as a loading control.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Mandatory Visualizations
Caption: this compound inhibits the GNAQ/GNA11-PKC signaling pathway.
Caption: A typical experimental workflow for evaluating this compound in vitro.
Caption: Troubleshooting logic for lower than expected in vitro efficacy.
References
- 1. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LXS196 for Metastatic Uveal Melanoma - finally some progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I trial of LXS196, a protein kinase C (PKC) inhibitor, for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Darovasertib with Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darovasertib in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with other targeted therapies?
This compound is a potent inhibitor of protein kinase C (PKC), a key enzyme in the MAPK signaling pathway.[1][2] In uveal melanoma, mutations in GNAQ and GNA11 genes lead to the constitutive activation of this pathway, promoting tumor growth.[3][4] However, targeting the MAPK pathway with a single agent can lead to the upregulation of alternative survival pathways.[2]
Preclinical data has shown that treatment with this compound can lead to the secondary up-regulation of the c-MET pathway.[2] This provides a strong rationale for combining this compound with a c-MET inhibitor, such as Crizotinib, to create a synergistic anti-tumor effect.[1][5][6] The dual inhibition of both the PKC and c-MET pathways has demonstrated enhanced efficacy in preclinical models and clinical trials.[5][6]
Another combination strategy involves pairing this compound with MEK inhibitors like Binimetinib.[5] This approach targets the MAPK pathway at two different points, which can also produce a synergistic anti-tumor effect.[5]
Q2: What are the most common combination partners for this compound and their mechanisms of action?
The most extensively studied combination is this compound with Crizotinib .
-
This compound : An orally active inhibitor of PKC, targeting the novel (δ, ϵ, η, θ) and classical (α, β) isoforms of the enzyme.[1] By inhibiting PKC, this compound blocks downstream signaling in the MAPK pathway.[1]
-
Crizotinib : A tyrosine kinase inhibitor that targets the c-MET receptor.[4] It is intended to block the compensatory signaling that can arise in response to PKC inhibition.[2]
Another promising combination is with Binimetinib :
-
Binimetinib : A MEK inhibitor that also targets the MAPK pathway, but at a point downstream of PKC.[5]
The signaling pathways for these combinations are illustrated below.
Q3: What are the key clinical efficacy endpoints observed for the this compound and Crizotinib combination?
Clinical trials of this compound in combination with Crizotinib have shown promising results in patients with metastatic uveal melanoma.[2][7][8]
| Efficacy Endpoint | First-Line Treatment (n=41)[2] | Any-Line Treatment (n=63)[4] |
| Median Overall Survival (OS) | 21.1 months (95% CI, 12.5-27.1) | Not Reported |
| Median Progression-Free Survival (PFS) | 7.0 months (95% CI, 3.8-7.7) | ~7 months |
| Overall Response Rate (ORR) | 34.1% (95% CI, 20.1%-50.6%) | 30% |
| Disease Control Rate (DCR) | 90.2% (95% CI, 76.9%-97.3%) | 87% |
Troubleshooting Guides
In Vitro Experimental Issues
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Solvent and Stock Concentration: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of DMSO is low (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation.
-
Dilution Method: To minimize precipitation when diluting, add the culture medium to the drug solution drop-wise while vortexing, rather than adding the drug directly to the full volume of medium.[9] Keeping the medium warm during dilution can also help maintain solubility.[9]
-
Serum Presence: The presence of serum in the culture medium can sometimes help to stabilize compounds and prevent precipitation. If you are using serum-free medium, consider if a low percentage of serum could be added without affecting your experimental goals.
-
Pre-warming Medium: Always use pre-warmed culture medium for dilutions to avoid temperature-induced precipitation.[10]
Q5: My Western blot for phosphorylated proteins (e.g., pPKC, pERK) is showing weak or no signal. How can I improve this?
Detecting phosphorylated proteins can be challenging due to their low abundance and the activity of phosphatases.
-
Sample Preparation is Critical:
-
Work quickly and keep samples on ice at all times to minimize phosphatase activity.
-
Lyse cells in a buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.[11]
-
Immediately after lysis, add SDS-PAGE loading buffer to your samples and boil them to denature and inactivate enzymes.[3]
-
-
Blocking and Antibody Incubation:
-
Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[11]
-
Use primary antibodies specifically validated for the detection of the phosphorylated target.[12]
-
Incubate the primary antibody overnight at 4°C to increase the signal.
-
-
Controls are Essential:
-
Always run a positive control, such as a cell lysate from cells treated with a known activator of the pathway (e.g., PMA for PKC).
-
Probe a parallel blot for the total protein (e.g., total ERK) to confirm that the protein is present in your samples and that the lack of a phospho-signal is not due to a general protein degradation or loading issue.[3]
-
-
Enhancing the Signal:
-
Load a higher amount of protein (25-50 µg per well).
-
Use a more sensitive chemiluminescent substrate.[12]
-
In Vivo Experimental Issues
Q6: What is a recommended starting protocol for a uveal melanoma xenograft model to test the this compound and Crizotinib combination?
While specific protocols can vary, here is a general guideline based on published research:
-
Cell Lines: Use human uveal melanoma cell lines with known GNAQ or GNA11 mutations (e.g., 92-1, Mel270, OMM1).
-
Animals: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used.
-
Cell Implantation:
-
Subcutaneously inject 1-5 million cells in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
-
Drug Formulation and Administration:
-
This compound: Can be formulated for oral gavage in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]
-
Crizotinib: Also administered orally.
-
Dosing should be based on preclinical studies, with typical ranges for this compound being 15-150 mg/kg.
-
-
Treatment Schedule: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Crizotinib alone
-
This compound + Crizotinib
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Q7: We are not observing the expected synergistic effect in our in vivo model. What could be the reasons?
Several factors can contribute to a lack of synergy in vivo:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
The dosing schedule and concentrations of the drugs may not be optimal to achieve sufficient target engagement in the tumor tissue. A pilot PK/PD study to measure drug levels and target inhibition in the tumors can be beneficial.
-
The bioavailability of the orally administered drugs could be an issue. Ensure proper formulation and administration techniques.
-
-
Tumor Microenvironment: The tumor microenvironment in vivo is much more complex than in vitro conditions and can contribute to drug resistance.
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms. Consider collecting tumors at the end of the study from animals where the treatment has failed to analyze potential resistance pathways.
Experimental Protocols
Cell Viability Assay to Assess Synergy
This protocol is designed to determine the synergistic effect of this compound and Crizotinib on the viability of uveal melanoma cells.
Materials:
-
Uveal melanoma cell lines (with GNAQ/GNA11 mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Crizotinib (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and Crizotinib in complete medium. This should include each drug alone and in combination at various concentrations. Remember to keep the final DMSO concentration constant and low across all wells.
-
Treatment: Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 72 hours (or a time point determined by the cell doubling time).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader (luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. Genetic and Molecular Characterization of Uveal Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 5. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound + Crizotinib for Uveal Melanoma · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Cell Culture Academy [procellsystem.com]
Darovasertib Resistance Technical Support Center
Welcome to the technical support center for researchers investigating acquired resistance to Darovasertib. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming resistance to this potent Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC).[1][2] It potently targets both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[1][2] In uveal melanoma, which frequently harbors GNAQ or GNA11 mutations, these mutations constitutively activate the PKC signaling pathway, which in turn stimulates the downstream MAPK/ERK cascade, promoting tumor cell proliferation and survival.[1] this compound inhibits PKC, thereby suppressing this oncogenic signaling pathway.[1][2]
Q2: My this compound-treated uveal melanoma cells are developing resistance. What are the likely molecular mechanisms?
A2: A primary mechanism of acquired resistance to this compound is the activation of a "bypass track" that circumvents PKC inhibition. Preclinical studies have identified the Focal Adhesion Kinase (FAK) and Yes-Associated Protein (YAP) signaling pathway as a critical bypass mechanism.[3] While this compound effectively inhibits the PKC-MAPK axis (evidenced by decreased pERK levels), it is often insufficient to suppress the FAK-YAP pathway, which can continue to drive cell proliferation and survival.[3]
Q3: Why is combination therapy often required to overcome this compound resistance?
A3: Monotherapy with a PKC inhibitor is often insufficient to suppress all active growth-promoting pathways in uveal melanoma.[3] The activation of parallel or bypass signaling pathways, such as the FAK/YAP axis, allows cancer cells to escape the effects of this compound.[3][4] Therefore, combination strategies that simultaneously target both the primary PKC pathway and the resistance-mediating bypass pathway are more effective. This is the rationale for combining this compound with MEK inhibitors (Binimetinib) or cMET/FAK inhibitors (Crizotinib).[1]
Q4: What is the rationale for combining this compound with Crizotinib?
A4: The combination of this compound and Crizotinib has shown significant clinical activity.[1] The initial rationale involved targeting parallel pathways, with Crizotinib known as a cMET inhibitor.[1] However, further research has revealed that Crizotinib is also a direct inhibitor of FAK.[3] This dual inhibition of PKC by this compound and FAK by Crizotinib provides a robust blockade of both the primary oncogenic driver pathway and the key resistance/bypass pathway, leading to a synergistic anti-tumor effect.[3][5]
Troubleshooting Guide
Issue: My cell line has become resistant to this compound, confirmed by a rightward shift in the IC50 curve. How do I investigate the mechanism?
| Troubleshooting Step | Experimental Approach | Expected Outcome if FAK/YAP Bypass is the Mechanism |
| 1. Confirm Target Engagement | Perform Western blot analysis on lysates from sensitive and resistant cells treated with this compound. Probe for phosphorylated ERK (pERK) and total ERK. | pERK levels should be effectively reduced by this compound in both sensitive and resistant cells, confirming that the drug is still inhibiting the PKC-MAPK pathway. |
| 2. Investigate Bypass Pathway Activation | Perform Western blot analysis on the same lysates. Probe for phosphorylated FAK (pFAK at Tyr397), total FAK, and downstream YAP. | Resistant cells will likely show sustained or increased levels of pFAK and nuclear YAP, even in the presence of this compound. Sensitive cells will show low baseline pFAK or a decrease upon treatment. |
| 3. Test for Synergy with FAK Inhibition | Treat resistant cells with this compound, a FAK inhibitor (e.g., VS-4718), and the combination of both. Perform a cell viability assay (e.g., CellTiter-Glo®) and an apoptosis assay (e.g., Caspase-Glo® 3/7). | The combination of this compound and the FAK inhibitor should show a synergistic reduction in cell viability and a significant increase in apoptosis compared to either agent alone.[3][5] |
| 4. Validate YAP Target Gene Expression | Conduct qRT-PCR on RNA from treated sensitive and resistant cells to measure the expression of known YAP target genes (e.g., CTGF, CYR61, AMOTL2). | Expression of YAP target genes will remain high or be unresponsive to this compound treatment in resistant cells. Co-treatment with a FAK inhibitor should significantly reduce their expression.[3] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against PKC Isoforms This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of PKC isoforms, demonstrating its potent and broad activity.
| PKC Isoform | IC50 (nM) |
| PKCδ | 6.9 |
| PKCϵ | 2.9 |
| PKCη | 13.3 |
| PKCθ | 3.0 |
| PKCα | 25.2 |
| PKCβ1 | 66 |
| PKCβ2 | 58 |
| PKCγ | 109 |
| Data sourced from in vitro kinase assays.[2] |
Table 2: Preclinical Synergy of this compound and FAK Inhibitor (VS-4718) Combination This table illustrates the enhanced effect of combining this compound with a FAK inhibitor in uveal melanoma (UM) models, a key strategy to overcome resistance.
| Assay Type | Cell Lines | Observation |
| Cell Viability | Panel of UM cell lines | The combination of this compound and VS-4718 synergistically inhibited cell viability.[3][5] |
| Apoptosis Induction | Panel of UM cell lines | The combination of this compound and VS-4718 promoted significantly more apoptosis than either drug alone.[3][5] |
| In Vivo Tumor Growth | UM Patient-Derived Xenografts (PDX) | The combination of this compound and VS-4718 resulted in remarkable in vivo anti-tumor activity.[5] |
Signaling Pathway and Workflow Diagrams
Caption: this compound's primary mechanism of action.
Caption: FAK/YAP signaling as a key bypass resistance pathway.
Caption: Workflow for investigating this compound resistance.
Key Experimental Protocols
1. Protocol: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[3]
-
Materials: Parental uveal melanoma cell line (e.g., 92.1), complete culture medium, this compound, DMSO, cell culture flasks, incubators, freezing medium.
-
Methodology:
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response cell viability assay (e.g., CellTiter-Glo®) to calculate the initial IC50 value.
-
Initial Dosing: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate and morphology (typically after 2-3 passages), double the concentration of this compound in the medium.
-
Monitoring and Maintenance: At each concentration step, monitor the cells for signs of widespread cell death. If more than 50% of cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[6]
-
Cryopreservation: It is critical to freeze down vials of cells at each successful concentration step to create a bank of cells at different stages of resistance.[4]
-
Reaching Resistance: Continue this stepwise dose escalation over several months until the cells are stably proliferating at a concentration at least 10-fold higher than the initial parental IC50.
-
Characterization: Once a resistant line is established, confirm the degree of resistance by performing a new dose-response assay to compare the IC50 of the resistant line to the parental line. The resistance index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line).[6]
-
2. Protocol: Western Blot for Pathway Analysis
This protocol is for assessing the activation state of key signaling proteins involved in this compound action and resistance.
-
Materials: Sensitive and resistant cell lines, this compound, FAK inhibitor (optional), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (pERK1/2, ERK1/2, pFAK-Y397, FAK, YAP, loading control like β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Methodology:
-
Cell Treatment and Lysis: Seed sensitive and resistant cells. Treat with DMSO (vehicle), this compound, FAK inhibitor, or a combination for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Analyze band intensities relative to the loading control to compare protein levels across different conditions.
-
3. Protocol: Cell Viability and Synergy Analysis
This protocol details how to measure cell viability and determine if two drugs (e.g., this compound and a FAK inhibitor) have a synergistic effect.
-
Materials: Resistant cell line, 96-well plates, this compound, FAK inhibitor, cell viability reagent (e.g., CellTiter-Glo® 2.0), microplate reader.
-
Methodology:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Matrix Preparation: Prepare a dose-response matrix. This involves creating serial dilutions of this compound (Drug A) and the FAK inhibitor (Drug B). The plate should include wells for:
-
Vehicle control (DMSO only)
-
Drug A alone (multiple concentrations)
-
Drug B alone (multiple concentrations)
-
Combinations of Drug A and Drug B across the full matrix of concentrations.
-
-
Treatment: Treat the cells with the drug matrix and incubate for a standard period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle control wells (set to 100% viability).
-
Use synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Loewe, Bliss, HSA). A synergy score greater than zero typically indicates a synergistic interaction, meaning the combination effect is greater than the sum of the individual drug effects.
-
-
References
- 1. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. High-throughput chemogenetic drug screening reveals PKC-RhoA/PKN as a targetable signaling vulnerability in GNAQ-driven uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using quantitative proteomic analysis to understand genotype specific intrinsic drug resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events of Darovasertib in Preclinical Models
Disclaimer: This document provides guidance on managing potential adverse events associated with Darovasertib in preclinical research settings. The information is extrapolated from publicly available clinical trial data and general preclinical toxicology principles due to the limited availability of specific, published preclinical adverse event data for this compound. Researchers should always adhere to their institution's approved animal care and use protocols and consult with a veterinarian for any animal health concerns.
Frequently Asked Questions (FAQs)
Q1: What are the most likely adverse events to be observed in preclinical models treated with this compound?
Based on clinical trial data, the most frequently reported adverse events in humans include hypotension (low blood pressure), nausea, vomiting, and diarrhea.[1][2] Therefore, it is prudent to anticipate and monitor for analogous signs in preclinical animal models.
Q2: How does this compound's mechanism of action relate to its potential adverse events?
This compound is a potent inhibitor of Protein Kinase C (PKC).[3] The PKC signaling pathway is a crucial regulator of numerous cellular processes, including cell proliferation, differentiation, and survival.[3][4][5] In cancer, particularly uveal melanoma, mutations in GNAQ and GNA11 genes lead to constitutive activation of the PKC pathway, driving tumor growth.[6][7] By inhibiting PKC, this compound disrupts these oncogenic signals. However, PKC isoforms are also involved in normal physiological functions, and their inhibition can lead to off-target effects. For instance, PKC plays a role in smooth muscle contraction and cardiovascular function, which may explain the observed hypotension. Its role in gastrointestinal cell signaling and homeostasis could be linked to nausea, vomiting, and diarrhea.
Q3: At what point in my experiment should I be most vigilant for adverse events?
Adverse events can occur at any time during treatment. However, it is crucial to implement intensive monitoring during the initial dosing period and following any dose escalation. Continuous daily monitoring of animal health and welfare is essential throughout the study.
Q4: What are the general signs of distress in rodent models that I should monitor for?
General signs of distress in mice and rats include:
-
Weight loss
-
Dehydration (skin tenting)
-
Lethargy or decreased activity
-
Ruffled fur
-
Hunched posture
-
Changes in breathing
-
Diarrhea or changes in fecal consistency
-
Reduced food and water intake
Troubleshooting Guides
Issue 1: Managing Suspected Hypotension
Symptoms in Preclinical Models:
-
Lethargy, reluctance to move
-
Pale extremities
-
Reduced body temperature
-
Decreased heart rate (bradycardia) may be observed with appropriate monitoring equipment.
Quantitative Data from Clinical Trials (for context):
| Adverse Event | Grade 1-2 Incidence | Grade 3-4 Incidence |
| Hypotension | 13% | 13% (postural hypotension and syncope)[2] |
| Hypotension | 22.1% (all grades) | Most frequent Grade 3/4 AE[1] |
Experimental Protocol for Monitoring and Management:
-
Baseline Measurement: Before initiating this compound treatment, obtain baseline blood pressure and heart rate measurements using a non-invasive tail-cuff system or telemetry for chronically instrumented animals.
-
Regular Monitoring:
-
For acute studies, monitor blood pressure and heart rate at regular intervals post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
For chronic studies, monitor at least once daily.
-
-
Physical Assessment: Conduct daily cage-side observations for the symptoms listed above.
-
Intervention for Suspected Hypotension:
-
Grade 1 (Mild): If a mild, asymptomatic drop in blood pressure is detected, continue to monitor closely. Ensure easy access to food and water.
-
Grade 2 (Moderate): If the animal exhibits lethargy, consider a dose reduction of this compound. Provide supplemental hydration with subcutaneous sterile saline (e.g., 1-2 mL for a 25g mouse).
-
Grade 3 (Severe): If the animal is severely lethargic or unresponsive, immediately discontinue this compound administration. Provide supportive care, including subcutaneous fluids and a heat source to maintain body temperature. Consult with the institutional veterinarian. Euthanasia may be required if the animal does not recover.
-
Issue 2: Managing Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)
Symptoms in Preclinical Models:
-
Nausea/Vomiting: While difficult to assess directly in rodents (as they cannot vomit), signs may include pica (eating of non-nutritive substances like bedding), reduced food intake, and conditioned taste aversion.
-
Diarrhea: Presence of loose, unformed, or watery stools in the cage. Perianal soiling may also be observed.
Quantitative Data from Clinical Trials (for context):
| Adverse Event | Grade 1-2 Incidence |
| Nausea | 73% |
| Vomiting | 40% |
| Diarrhea | 60% |
Data from a Phase 2 study of neoadjuvant/adjuvant this compound.[2]
Experimental Protocol for Monitoring and Management:
-
Baseline Assessment: Record baseline body weight and observe normal fecal pellet consistency before starting treatment.
-
Daily Monitoring:
-
Monitor body weight daily. A loss of more than 15-20% of initial body weight is a common endpoint for euthanasia.
-
Visually inspect cages daily for signs of diarrhea. A scoring system for fecal consistency can be implemented (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Monitor food and water consumption.
-
-
Intervention for Gastrointestinal Toxicity:
-
Grade 1 (Mild Diarrhea/Reduced Food Intake): Ensure ad libitum access to a highly palatable and moist diet. Continue to monitor closely.
-
Grade 2 (Moderate Diarrhea/Significant Weight Loss): Consider a dose reduction of this compound. Provide supplemental subcutaneous fluids to prevent dehydration. Anti-diarrheal medications may be considered after veterinary consultation, but their impact on drug absorption and metabolism must be taken into account.
-
Grade 3 (Severe Diarrhea/Rapid Weight Loss): Discontinue this compound treatment immediately. Provide intensive supportive care, including subcutaneous fluids and nutritional support. Consult with the institutional veterinarian. If the animal's condition does not improve, euthanasia should be considered.
-
Visualizations
Signaling Pathway
Caption: The GNAQ/GNA11-PKC signaling pathway targeted by this compound.
Experimental Workflow for Managing Hypotension
Caption: Workflow for the management of suspected hypotension.
Experimental Workflow for Managing GI Toxicity
Caption: Workflow for the management of suspected gastrointestinal toxicity.
References
- 1. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Connection Between Protein Kinase C and Cancer: A Guide to Targeted Therapy [lindushealth.com]
- 6. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Why Darovasertib is ineffective in certain cell lines
This technical support guide provides troubleshooting information and frequently asked questions regarding the efficacy of Darovasertib in experimental settings. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, oral, small-molecule inhibitor of Protein Kinase C (PKC).[1][2][3] It is designed to target both classical (α, β) and novel (δ, ϵ, η, θ) isoforms of PKC.[1][3][4] In the context of uveal melanoma (UM), approximately 90% of tumors harbor activating mutations in GNAQ or GNA11 genes.[2][5][6][7] These mutations lead to the constitutive activation of the PKC signaling pathway, which subsequently activates the MAPK pathway, driving tumor cell proliferation and survival.[1] this compound works by inhibiting PKC, thereby blocking this downstream signaling cascade.[7]
Q2: My GNAQ/GNA11-mutant cell line shows a poor response to this compound. What are the potential reasons for this intrinsic resistance?
While a GNAQ or GNA11 mutation is the primary driver for PKC pathway activation, some cell lines exhibit diminished dependency on this pathway for survival. The ineffectiveness of this compound in these cases can be attributed to several factors:
-
PKC-Independent Survival Pathways: Some UM cells utilize complex signaling pathways for survival that are independent of PKC. In these instances, even potent inhibition of PKC activity is not sufficient to induce cell death.[5][6]
-
Active PI3K/AKT Signaling: While this compound effectively suppresses the MAPK pathway downstream of PKC, it may not impact the PI3K/AKT pathway.[8] If this pathway is constitutively active through other mechanisms, it can continue to send pro-survival signals, diminishing the efficacy of PKC monotherapy.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Cell lines may have pre-existing high expression or activation of RTKs like c-MET. Activation of c-MET by its ligand, HGF, can promote cell proliferation and survival, rendering the cells less sensitive to PKC inhibition.[1]
Q3: I observed initial sensitivity to this compound in my cell culture, followed by the development of acquired resistance. What are the likely molecular mechanisms?
Acquired resistance to targeted therapies like this compound is a common experimental observation. Key mechanisms include:
-
Reactivation of the MAPK Pathway: The MAPK pathway, although initially suppressed, can become reactivated through various feedback loops or new mutations, overriding the effect of PKC inhibition.[8]
-
Bypass Signaling via RTK Upregulation: A key mechanism of acquired resistance is the upregulation of bypass pathways. Preclinical data have shown that treatment with this compound can lead to a secondary upregulation of the c-MET receptor tyrosine kinase.[9] This provides an alternative route for cell survival and proliferation signaling, bypassing the PKC blockade. This finding provides the rationale for the clinical investigation of combination therapy with the c-MET inhibitor, crizotinib.[7][9]
-
Restored SRC-3 Expression: The steroid receptor coactivator-3 (SRC-3) has been identified as a downstream mediator of PKC signaling. In cell models with acquired resistance to PKC inhibitors, SRC-3 protein levels were found to be restored, suggesting its role in mediating resistance.[10]
Troubleshooting Guide
If you are encountering ineffectiveness with this compound in your experiments, consider the following troubleshooting steps.
Problem: A GNAQ/GNA11-mutant cell line is not responding to this compound monotherapy (intrinsic resistance).
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Confirm Pathway Inhibition | Perform a Western blot to check the phosphorylation status of downstream PKC targets, such as MARCKS or ERK. | Verifies that this compound is engaging its target and inhibiting the PKC-MAPK pathway in your specific cell model. Lack of pERK suppression may indicate an issue with the compound or experimental setup. |
| 2. Assess Bypass Pathways | Analyze the baseline activation of parallel survival pathways. Specifically, probe for phosphorylated AKT (pAKT) and total c-MET expression via Western blot. | High baseline pAKT or c-MET levels suggest the cell line relies on these pathways for survival, making it intrinsically resistant to PKC inhibition alone.[1][8] |
| 3. Test Combination Therapy | Treat the cells with this compound in combination with a PI3K/AKT inhibitor or a c-MET inhibitor (e.g., Crizotinib). | Concurrent inhibition of the primary target and the bypass pathway is often required to achieve a synergistic cytotoxic effect in resistant cells.[8] |
Problem: Cells develop resistance to this compound after an initial period of sensitivity (acquired resistance).
| Troubleshooting Step | Recommended Action | Rationale |
| 1. Compare Signaling in Sensitive vs. Resistant Cells | Using your parental (sensitive) and newly generated resistant cell lines, perform a Western blot analysis comparing levels of pERK, pAKT, and total c-MET with and without this compound treatment. | An increase in pAKT or total c-MET, or a restoration of pERK levels in the resistant line upon treatment, would strongly indicate the activation of specific bypass mechanisms.[8][9] |
| 2. Evaluate SRC-3 Expression | Compare the protein expression levels of SRC-3 between the sensitive and resistant cell lines via Western blot or IHC. | Increased SRC-3 expression in the resistant line points to its potential role in mediating the resistant phenotype.[10] |
| 3. Explore Combination Therapy | Empirically test the efficacy of combining this compound with inhibitors of the identified bypass pathway (e.g., Crizotinib for c-MET upregulation). | This step aims to re-sensitize the cells to treatment by blocking the escape route they have developed. Clinical data shows improved outcomes when this compound is combined with Crizotinib.[11] |
Quantitative Data Summary
The following tables provide quantitative data on this compound's inhibitory activity and clinical efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various PKC isoforms.
| PKC Isoform | Type | IC50 (nM) |
| PKCα | Classical | 25.2 |
| PKCβ1 | Classical | 66 |
| PKCβ2 | Classical | 58 |
| PKCγ | Classical | 109 |
| PKCδ | Novel | 6.9 |
| PKCϵ | Novel | 2.9 |
| PKCη | Novel | 13.3 |
| PKCθ | Novel | 3.0 |
| (Data sourced from in vitro assays)[4] |
Table 2: Summary of Clinical Trial Efficacy in Metastatic Uveal Melanoma (MUM)
This table compares the clinical activity of this compound as a monotherapy versus in combination with the c-MET inhibitor, Crizotinib.
| Treatment Arm | Patient Population | Confirmed Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound Monotherapy | Heavily pre-treated MUM | Not explicitly stated, but 20% experienced a partial response. | Not explicitly stated, but 61% had tumor size reduction. | ~3.5 months |
| This compound + Crizotinib | First-Line MUM (n=20) | 45% | 90% | ~7 months |
| This compound + Crizotinib | Any-Line MUM (n=63) | 30% | 87% | Not specified |
| (Data compiled from Phase 1/2 clinical trial results)[1][11][12] |
Signaling Pathway and Resistance Diagrams
References
- 1. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Protein kinase inhibitor responses in uveal melanoma reflects a diminished dependency on PKC-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 8. Melanoma Institute Australia [melanoma.org.au]
- 9. onclive.com [onclive.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Darovasertib vs sotrastaurin in PKC inhibition
A Comparative Guide to PKC Inhibitors: Darovasertib vs. Sotrastaurin
For researchers and professionals in drug development, the selection of a suitable Protein Kinase C (PKC) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two prominent PKC inhibitors, this compound and Sotrastaurin, with a focus on their performance in preclinical and clinical settings, particularly in the context of oncology.
Introduction to PKC Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of PKC signaling has been implicated in the pathogenesis of numerous diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3] this compound and Sotrastaurin are two small molecule inhibitors that have been developed to target this crucial enzyme family.
Mechanism of Action
Both this compound and Sotrastaurin function by inhibiting the catalytic activity of PKC isoforms. This compound is a first-in-class, orally available small molecule that potently inhibits both conventional (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[4][5] This broad-spectrum inhibition is crucial in cancers driven by mutations that lead to constitutive activation of PKC, such as uveal melanoma with GNAQ or GNA11 mutations.[4][5]
Sotrastaurin (formerly AEB071) is also a potent, orally active pan-PKC inhibitor.[6][7] It has been shown to inhibit T- and B-cell activation, initially positioning it as a potential immunosuppressive agent.[7][8] Its activity also extends to cancer models where PKC signaling is a key driver of proliferation and survival.[9]
Quantitative Comparison of PKC Inhibition
The potency of these inhibitors against various PKC isoforms is a key differentiator. The following table summarizes the available in vitro inhibitory activity data for both compounds.
| PKC Isoform | This compound (IC50/Ki, nM) | Sotrastaurin (Ki, nM) |
| Conventional | ||
| PKCα | 1.9 (IC50)[4][5][10] | 0.95[6] |
| PKCβ | - | 0.64[6] |
| Novel | ||
| PKCδ | - | 2.1[6] |
| PKCε | - | 3.2[6] |
| PKCη | - | 1.8[6] |
| PKCθ | 0.4 (IC50)[4][5][10] | 0.22[6] |
Note: IC50 and Ki values are measures of inhibitory potency. A lower value indicates greater potency. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
In Vitro PKC Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds like this compound and Sotrastaurin is typically determined using in vitro kinase assays. A common method is the scintillation proximity assay.
Objective: To quantify the inhibition of specific PKC isoform activity by a test compound.
Materials:
-
Recombinant human PKC isoforms
-
Peptide substrate (e.g., a synthetic peptide with a PKC phosphorylation site)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂)
-
Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)
-
Test compounds (this compound, Sotrastaurin) at various concentrations
-
Scintillation proximity assay (SPA) beads
-
Microplates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific PKC isoform, the peptide substrate, and the lipid vesicles.
-
Add the test compound (this compound or Sotrastaurin) at a range of concentrations to the wells of a microplate. Include a control with no inhibitor.
-
Add the reaction mixture to the wells containing the test compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add SPA beads that bind to the phosphorylated substrate.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.
Signaling Pathway
The GNAQ/GNA11 pathway, frequently mutated in uveal melanoma, leads to the activation of Phospholipase C (PLC), which in turn cleaves PIP₂ into IP₃ and diacylglycerol (DAG). DAG is a critical activator of conventional and novel PKC isoforms. Activated PKC then phosphorylates downstream targets, including those in the MAPK/ERK pathway, promoting cell proliferation and survival. Both this compound and Sotrastaurin act by blocking the catalytic activity of PKC, thereby inhibiting this downstream signaling cascade.[4]
// Nodes in the pathway GNAQ_GNA11 [label="Mutant GNAQ/GNA11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC\n(Conventional & Novel)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK/ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor nodes this compound [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sotrastaurin [label="Sotrastaurin", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges representing the pathway GNAQ_GNA11 -> PLC [label="activates"]; PLC -> PIP2 [label="cleaves"]; PIP2 -> DAG; PIP2 -> IP3; DAG -> PKC [label="activates"]; PKC -> MAPK_pathway [label="activates"]; MAPK_pathway -> Proliferation [label="promotes"];
// Edges representing inhibition this compound -> PKC [arrowhead=tee, color="#EA4335", style=dashed]; Sotrastaurin -> PKC [arrowhead=tee, color="#EA4335", style=dashed]; } .enddot Caption: The GNAQ/GNA11-PKC signaling pathway and points of inhibition.
Clinical Performance
A significant amount of clinical data for both drugs has been generated in the context of metastatic uveal melanoma (MUM).
This compound
This compound, particularly in combination with the cMET inhibitor crizotinib, has shown promising results in the Phase 1/2 OptimUM-01 trial for first-line treatment of MUM.[10]
| Clinical Endpoint (OptimUM-01 Trial) | This compound + Crizotinib |
| Median Overall Survival (OS) | 21.1 months |
| Median Progression-Free Survival (PFS) | 7.0 months |
| Overall Response Rate (ORR) | 34.1% |
| Disease Control Rate (DCR) | 90.2% |
Data from the first-line setting (n=41) with a median follow-up of 25 months.[10]
Sotrastaurin
Sotrastaurin has been evaluated in several clinical trials for MUM, both as a monotherapy and in combination with other agents. However, its clinical activity has been modest. In a Phase Ib study of Sotrastaurin combined with the PI3Kα inhibitor alpelisib, no objective responses were observed, and the median progression-free survival was 8 weeks.[11][12] Another Phase Ib trial combining Sotrastaurin with the MEK inhibitor binimetinib also showed limited clinical activity, with stable disease being the best response in 60.5% of patients, and was associated with substantial gastrointestinal toxicity.[2][13]
Safety and Tolerability
The safety profiles of this compound and Sotrastaurin are important considerations for their clinical application.
This compound
In combination with crizotinib, this compound has a manageable adverse event (AE) profile. The most common AEs include swelling and edema, which may be related to hypoalbuminemia, as well as nausea, vomiting, and diarrhea.[10][13] In a neoadjuvant setting as a monotherapy, drug-related AEs were predominantly Grade 1 or 2, with approximately 13-20% of patients reporting at least one Grade 3 AE.[8][14] No grade 4 or 5 adverse events were reported in the combination trial with binimetinib.[4]
Sotrastaurin
Clinical trials with Sotrastaurin have reported notable toxicity. In a Phase Ib study with binimetinib, common treatment-related adverse events included diarrhea (94.7%), nausea (78.9%), vomiting (71.1%), and fatigue (52.6%).[2][9] In a study combining Sotrastaurin with alpelisib, treatment-related AEs of any grade occurred in 86% of patients, with 29% experiencing Grade 3 AEs.[1][3]
The following table summarizes the common adverse events observed in clinical trials for both drugs.
| Adverse Event | This compound (with Crizotinib) | Sotrastaurin (with Binimetinib) | Sotrastaurin (with Alpelisib) |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Diarrhea (94.7%), Nausea (78.9%), Vomiting (71.1%) | Nausea, Diarrhea, Vomiting |
| General | Swelling, Edema, Fatigue | Fatigue (52.6%) | Fatigue |
| Skin | Rash | Rash (39.5%) | Rash |
| Other | Hypoalbuminemia | Elevated blood creatine phosphokinase (36.8%) | - |
Conclusion
Based on the available preclinical and clinical data, this compound appears to be a more potent and better-tolerated PKC inhibitor compared to Sotrastaurin, particularly for the treatment of uveal melanoma. The combination of this compound with crizotinib has demonstrated encouraging efficacy in clinical trials, leading to ongoing later-phase studies.[10][15] In contrast, Sotrastaurin has shown limited clinical activity in uveal melanoma and has been associated with significant toxicity, hindering its further development in this indication.[2][11] For researchers and drug developers, the clinical trajectory of this compound highlights the potential of potent and selective PKC inhibition as a therapeutic strategy in cancers with a clear dependency on this signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Lxs196 | PKC Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PKC | TargetMol [targetmol.com]
- 11. IDEAYA Announces Phase 2 this compound Results in Uveal Melanoma at ASCO and Clinical Update [synapse.patsnap.com]
- 12. This compound (LXS196, IDE196) | PKC inhibitor | Probechem Biochemicals [probechem.com]
- 13. IDEAYA Announces Positive Interim Phase 2 Data for this compound and Crizotinib Combination and Successful FDA Type C Meeting on Registrational Trial Design for Accelerated Approval in First-Line Metastatic Uveal Melanoma [prnewswire.com]
- 14. ir.ideayabio.com [ir.ideayabio.com]
- 15. mskcc.org [mskcc.org]
A Head-to-Head Comparison of Darovasertib and Enzastaurin: Potency and Selectivity in PKC Inhibition
In the landscape of targeted cancer therapy, protein kinase C (PKC) inhibitors have emerged as a promising class of drugs. Among these, Darovasertib and Enzastaurin have garnered significant attention from the research community. This guide provides a detailed comparison of their potency, selectivity, and underlying mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Potency Analysis: A Quantitative Look at PKC Inhibition
The potency of a drug is a critical determinant of its therapeutic efficacy. In the context of kinase inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.
A comprehensive analysis of published in vitro kinase assays reveals a significant difference in the potency and selectivity profiles of this compound and Enzastaurin against various PKC isoforms. This compound demonstrates broad and potent inhibition across both conventional (cPKC) and novel (nPKC) isoforms, with IC50 values in the low nanomolar range. In contrast, Enzastaurin exhibits a more selective profile, with its highest potency directed towards PKCβ.
| Drug | Target PKC Isoform | IC50 (nM) |
| This compound | PKCα | 1.9 - 25.2[1][2] |
| PKCβ1 | 66[2] | |
| PKCβ2 | 58[2] | |
| PKCγ | 109[2] | |
| PKCδ | 6.9[2] | |
| PKCε | 2.9[2] | |
| PKCη | 13.3[2] | |
| PKCθ | 0.4 - 3.0[1][2] | |
| Enzastaurin | PKCβ | 6[3][4][5] |
| PKCα | 39[4][5] | |
| PKCγ | 83[4][5] | |
| PKCε | 110[4][5] |
Table 1: Comparative Potency (IC50) of this compound and Enzastaurin against PKC Isoforms. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Enzastaurin for various Protein Kinase C (PKC) isoforms as determined in in-vitro kinase assays. Lower IC50 values indicate greater potency.
Published literature explicitly states that this compound is significantly more potent in inhibiting conventional (α, β) and novel (δ, ϵ, η, θ) PKC proteins compared to Enzastaurin.[6][7][8]
Signaling Pathways and Mechanism of Action
Both this compound and Enzastaurin exert their anti-cancer effects by inhibiting PKC, a crucial node in signaling pathways that regulate cell proliferation, survival, and angiogenesis. However, their differential potency and selectivity profiles suggest nuances in their mechanisms of action.
This compound's broad inhibition of multiple PKC isoforms leads to a comprehensive blockade of downstream signaling cascades. This includes the MAPK/ERK pathway, which is frequently hyperactivated in cancers like uveal melanoma due to mutations in GNAQ and GNA11.
Enzastaurin's primary target is PKCβ. This isoform plays a significant role in angiogenesis and cell survival. By selectively inhibiting PKCβ, Enzastaurin aims to disrupt these processes in tumor cells.[4][5]
Caption: Signaling pathways affected by this compound and Enzastaurin.
Experimental Protocols
The determination of IC50 values for kinase inhibitors typically involves in vitro kinase assays. While specific protocols may vary between studies, the general principles remain consistent.
General Kinase Inhibition Assay (for IC50 Determination)
Objective: To measure the concentration of an inhibitor (this compound or Enzastaurin) required to reduce the activity of a specific PKC isoform by 50%.
Materials:
-
Recombinant human PKC isoforms
-
Kinase reaction buffer (e.g., HEPES buffer containing MgCl2, ATP, and a substrate peptide)
-
Test compounds (this compound, Enzastaurin) at various concentrations
-
ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a fluorescent readout)
-
Substrate peptide (a peptide that can be phosphorylated by the specific PKC isoform)
-
96-well filter plates or other suitable assay plates
-
Phosphoric acid or other stop solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents: All reagents, including the kinase, substrate, ATP, and test compounds, are prepared in the appropriate kinase reaction buffer. A dilution series of the test compounds is created.
-
Kinase Reaction: The kinase reaction is initiated by combining the PKC enzyme, the substrate peptide, and the test compound at various concentrations in the wells of a microplate.
-
Initiation of Phosphorylation: The phosphorylation reaction is started by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution, such as phosphoric acid.
-
Detection of Phosphorylation:
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter plate. The unincorporated [γ-33P]ATP is washed away, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Fluorescence-Based Assay: In non-radiometric assays, the phosphorylation event can be detected by a change in fluorescence polarization or through the use of a phospho-specific antibody that generates a fluorescent signal.
-
-
Data Analysis: The amount of phosphorylation is plotted against the concentration of the inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
This guide highlights the superior potency and broader PKC isoform inhibition profile of this compound compared to the more selective PKCβ inhibitor, Enzastaurin. These differences in their biochemical profiles are crucial for understanding their respective therapeutic potentials and for guiding future research and clinical development in targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel treatment for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Synergistic Efficacy of Darovasertib and Crizotinib: A Comparative Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Darovasertib in combination with crizotinib for the treatment of metastatic uveal melanoma (MUM). The following sections detail the clinical efficacy, mechanism of action, and experimental data supporting this combination therapy, alongside a comparative analysis with alternative treatments.
Executive Summary
The combination of this compound, a Protein Kinase C (PKC) inhibitor, and crizotinib, a c-MET inhibitor, has demonstrated significant synergistic anti-tumor activity in preclinical models and promising clinical efficacy in patients with metastatic uveal melanoma.[1] This combination aims to overcome the intrinsic and acquired resistance to single-agent PKC inhibition. Clinical trial data from the Phase 1/2 OptimUM-01 study showcases a favorable safety profile and superior efficacy outcomes compared to historical controls in MUM.
Mechanism of Synergistic Action: Dual Inhibition of PKC and c-MET
Uveal melanoma is frequently driven by mutations in GNAQ and GNA11, which activate the PKC signaling pathway, promoting cell proliferation and survival.[2] this compound, as a potent PKC inhibitor, directly targets this key oncogenic driver. However, therapeutic resistance can emerge through the activation of bypass signaling pathways, notably the c-MET receptor tyrosine kinase pathway, which can be stimulated by hepatocyte growth factor (HGF) abundant in the liver, a common site of uveal melanoma metastasis.
Crizotinib, a known c-MET inhibitor, counteracts this resistance mechanism. By co-administering this compound and crizotinib, the simultaneous blockade of both the primary oncogenic driver (PKC) and a key resistance pathway (c-MET) results in a synergistic anti-tumor effect.
Clinical Efficacy: The OptimUM-01 Trial
The Phase 1/2 OptimUM-01 (NCT03947385) clinical trial evaluated the safety and efficacy of this compound in combination with crizotinib in patients with metastatic uveal melanoma. The key findings are summarized below.
Table 1: Efficacy of this compound and Crizotinib in First-Line Metastatic Uveal Melanoma (OptimUM-01)
| Efficacy Endpoint | Result |
| Median Overall Survival (OS) | 21.1 months |
| Median Progression-Free Survival (PFS) | 7.0 months |
| Confirmed Overall Response Rate (ORR) | 34.1% |
| Disease Control Rate (DCR) | 90.2% |
Data based on patients treated in the first-line setting.
Comparison with Alternative Therapies
The therapeutic landscape for metastatic uveal melanoma is evolving. The following table provides a comparison of the this compound and crizotinib combination with other treatment modalities.
Table 2: Comparative Efficacy of Treatments for Metastatic Uveal Melanoma
| Treatment | Mechanism of Action | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| This compound + Crizotinib | PKC and c-MET Inhibition | 21.1 months | 34.1% |
| Tebentafusp | Bispecific gp100 peptide-HLA-directed CD3 T-cell engager | 21.7 months | 9% |
| Ipilimumab + Nivolumab | CTLA-4 and PD-1 Inhibition | 15 - 19.1 months | 11.6% - 18%[3][4] |
| Dacarbazine | Alkylating agent (Chemotherapy) | ~9.1 months | <10% |
It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations and study designs. Tebentafusp is currently FDA-approved for HLA-A*02:01-positive adult patients with unresectable or metastatic uveal melanoma.[5][6][7] The combination of ipilimumab and nivolumab has shown some activity, though with notable toxicity.[4] Dacarbazine has historically been a standard chemotherapy option with limited efficacy.[8]
Preclinical Experimental Protocols
The synergistic effect of this compound and crizotinib was first established in preclinical studies using uveal melanoma cell lines. A summary of the general experimental approach is provided below.
Cell Lines and Culture
-
Uveal Melanoma Cell Lines: 92.1, MEL-202 (primary), and MM28 (metastatic) were utilized.
-
Culture Conditions: Cells were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
HGF Stimulation: To mimic the liver microenvironment, cells were treated with hepatocyte growth factor (HGF) to activate the c-MET pathway.
Cell Viability Assays
-
Method: The CellTiter-Glo® Luminescent Cell Viability Assay was used to assess the dose-response effects of this compound and crizotinib, alone and in combination.
-
Procedure: Cells were seeded in 96-well plates and treated with a matrix of drug concentrations for 72-96 hours. Luminescence, proportional to ATP content and cell viability, was measured.
-
Synergy Analysis: Combination index (CI) values were calculated using the Chou-Talalay method to determine if the drug interaction was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Immunoblotting (Western Blot)
-
Purpose: To evaluate the on-target effects of the drugs on the PKC and c-MET signaling pathways.
-
Procedure:
-
Cells were treated with this compound and/or crizotinib for a specified duration.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against key signaling proteins (e.g., p-PKC, total PKC, p-c-MET, total c-MET, p-ERK, total ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.
-
Conclusion
The combination of this compound and crizotinib represents a promising, targeted therapeutic strategy for metastatic uveal melanoma. The dual inhibition of the primary oncogenic driver (PKC) and a key resistance pathway (c-MET) provides a strong mechanistic rationale for the observed synergistic anti-tumor activity. Clinical data from the OptimUM-01 trial demonstrates a significant improvement in overall survival and response rates compared to historical controls, positioning this combination as a potentially valuable treatment option for patients with this challenging disease. Further investigation in the ongoing Phase 2/3 OptimUM-02 trial (NCT05987332) will provide more definitive evidence of its clinical benefit.[9]
References
- 1. This compound + Crizotinib for Uveal Melanoma · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 3. Nivolumab and Ipilimumab in Metastatic Uveal Melanoma: Results From a Single-Arm Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Tebentafusp for the treatment of HLA-A*02:01–positive adult patients with unresectable or metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tebentafusp: a first-in-class treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluating the efficacy and safety of tebentafusp in the treatment of metastatic uveal melanoma: a 2025 update systematic review and meta-analysis [frontiersin.org]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Validating Darovasertib's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo target engagement validation for Darovasertib, a first-in-class Protein Kinase C (PKC) inhibitor, with alternative therapeutic strategies. The information is intended to support researchers and drug development professionals in assessing the performance of this compound through supporting experimental data and detailed methodologies.
Introduction to this compound and its Target
This compound is an investigational oral, small molecule inhibitor of Protein Kinase C (PKC).[1] It demonstrates potent inhibition of both classical (α, β) and novel (δ, ϵ, η, θ) PKC isoforms.[2] The primary therapeutic indication for this compound is metastatic uveal melanoma, a rare and aggressive eye cancer.[1] Approximately 90% of uveal melanoma cases are driven by activating mutations in the GNAQ or GNA11 genes, which lead to constitutive activation of the PKC signaling pathway.[3] this compound is designed to selectively target this aberrant signaling cascade.[1]
In Vivo Target Engagement of this compound
Direct evidence from clinical studies demonstrates that this compound effectively engages its target in vivo. Administration of this compound at doses of 200-400 mg twice daily resulted in a significant decrease in the levels of phosphorylated Myristoylated Alanine-Rich C-Kinase Substrate (pMARCKS) and phosphorylated Protein Kinase C Delta (pPKCδ), which are established biomarkers of PKC pathway activity.[1]
Comparison with Alternative PKC Inhibitors
To provide a comprehensive overview, this section compares this compound with other PKC inhibitors that have been evaluated in clinical settings.
| Feature | This compound | Sotrastaurin (AEB071) | Enzastaurin (LY317615) |
| Target Isoforms | Pan-PKC inhibitor (classical & novel)[2] | Primarily classical and novel PKC isoforms | Potent against PKCβ, with activity against other isoforms at higher concentrations |
| In Vivo Target Engagement Biomarker Reduction | Significant decrease in pMARCKS and pPKCδ[1] | No significant decrease in pMARCKS and pPKCδ at tested doses[1] | Demonstrated inhibition of PKC activity in surrogate peripheral blood mononuclear cells |
| Reported Clinical Efficacy (Monotherapy) | 1-year overall survival of 57% in pre-treated metastatic uveal melanoma patients. Decrease in tumor size in 61% of patients.[1] | Limited efficacy and poor tolerability in combination with a MEK inhibitor. | No clear clinical benefit in recurrent malignant gliomas in a phase III trial. |
| Tolerability | Generally well-tolerated.[3] | Poor tolerability reported in combination therapy. | Generally well-tolerated. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Experimental Protocols
While the precise, proprietary protocols for this compound's preclinical studies are not publicly available, the following represents a standard methodology for assessing in vivo target engagement of a PKC inhibitor using Western Blot analysis of pharmacodynamic biomarkers.
Objective: To determine the effect of this compound on the phosphorylation status of PKC substrates (pMARCKS and pPKCδ) in uveal melanoma tumor xenografts.
Animal Model:
-
Immuno-compromised mice (e.g., NOD-scid gamma mice).
-
Subcutaneous implantation of a human uveal melanoma cell line with a known GNAQ or GNA11 mutation (e.g., OMM2.3).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Treatment:
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally, twice daily, at a dose demonstrated to be efficacious (e.g., 200-400 mg/kg).
-
The control group receives the vehicle used to formulate this compound.
-
Treatment is administered for a specified period (e.g., 3-5 days) to assess target engagement.
Sample Collection and Processing:
-
At the end of the treatment period, mice are euthanized, and tumors are excised.
-
A portion of each tumor is snap-frozen in liquid nitrogen for Western Blot analysis and another portion is fixed in formalin for immunohistochemistry.
-
For Western Blot, frozen tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
Western Blot Protocol:
-
Equal amounts of protein from each tumor lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for pMARCKS, total MARCKS, pPKCδ, and total PKCδ. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading control.
Data Analysis:
-
The normalized levels of pMARCKS and pPKCδ in the this compound-treated group are compared to the vehicle-treated control group.
-
Statistical analysis (e.g., t-test) is used to determine the significance of any observed decrease in biomarker levels.
Expected Outcome: A statistically significant reduction in the levels of pMARCKS and pPKCδ in the tumors of mice treated with this compound compared to the control group, confirming in vivo target engagement.
References
Darovasertib (LXS196): A Comprehensive Profile of a First-in-Class PKC Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the mechanism of action, preclinical, and clinical findings of Darovasertib (LXS196), a novel therapeutic agent for uveal melanoma and other cancers.
Introduction
This compound, also known as LXS196 or IDE196, is a first-in-class, orally available, small molecule inhibitor of protein kinase C (PKC).[1][2] It is under investigation for the treatment of metastatic uveal melanoma and other cancers.[1] Notably, this compound and LXS196 are different names for the same investigational drug.[3][4][5] This guide provides a comprehensive overview of its mechanism of action, preclinical data, and clinical trial results.
Mechanism of Action
This compound is a potent and selective inhibitor of protein kinase C (PKC).[3][4] PKC is a family of serine/threonine kinases that are overexpressed in certain cancers and play a crucial role in tumor cell proliferation, differentiation, survival, and invasion.[4]
In uveal melanoma, approximately 90% of cases are driven by mutually exclusive activating mutations in the GNAQ or GNA11 genes.[1][6] These mutations lead to the constitutive activation of the PKC signaling pathway.[2][6] this compound targets this aberrant signaling by potently inhibiting both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[5][7] By blocking PKC, this compound suppresses the downstream signaling cascade, including the MAPK pathway, which can lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells.[4][7] Preclinical data has also suggested that inhibition of PKC by this compound can lead to a secondary upregulation of MET, providing a rationale for combination therapies.[8]
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | this compound, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 6. Discovery of this compound (NVP-LXS196), a Pan-PKC Inhibitor for the Treatment of Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Dual PKC and FAK Inhibition with Darovasertib Combinations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Darovasertib in combination with a FAK inhibitor versus a cMET inhibitor for the treatment of uveal melanoma. The information is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction
This compound is a potent inhibitor of Protein Kinase C (PKC), a key enzyme in a signaling pathway frequently activated in uveal melanoma due to mutations in GNAQ and GNA11 genes. While showing promise, monotherapy with this compound can lead to resistance. A key mechanism of this resistance is the activation of alternative signaling pathways. This guide explores the rationale and evidence for combining this compound with inhibitors of Focal Adhesion Kinase (FAK) and cMET, two critical nodes in cancer cell survival and proliferation.
The Rationale for Combination Therapies
Inhibition of PKC by this compound can lead to the compensatory activation of other signaling pathways, allowing cancer cells to survive and proliferate. Two such pathways are mediated by FAK and cMET.
-
PKC and FAK Crosstalk: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Preclinical studies have shown that this compound can inhibit the phosphorylation of FAK in uveal melanoma cells, suggesting a direct link between the two pathways. The dual inhibition of both PKC and FAK is hypothesized to lead to a more potent anti-tumor effect by simultaneously blocking two key survival signals.
-
PKC and cMET Upregulation: The cMET receptor tyrosine kinase is another crucial pathway for cancer cell growth and survival. Studies have indicated that treatment with this compound can lead to the secondary upregulation of cMET, providing an escape route for the cancer cells. Combining this compound with a cMET inhibitor like crizotinib aims to block this escape mechanism and enhance the therapeutic efficacy.
Preclinical and Clinical Data Comparison
The following tables summarize the available data for this compound in combination with a FAK inhibitor (VS-4718) and a cMET inhibitor (crizotinib).
Table 1: In Vitro Efficacy of this compound and FAK Inhibitor (VS-4718) Combination
| Cell Line | Treatment | Concentration | Duration | Outcome |
| 92.1 | This compound + VS-4718 | 0-2 µM (Daro) / 0-1 µM (VS-4718) | 48 hours | Promotes cytotoxic cell death |
| 92.1 | This compound | 0-1 µM | Not Specified | Inhibits phosphorylated FAK |
| OMM2.5 | This compound + VS-4718 | Not Specified | Not Specified | Promotes apoptosis |
Data extracted from in vitro studies.
Table 2: Clinical Efficacy of this compound and cMET Inhibitor (Crizotinib) Combination (NCT03947385)
| Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) |
| First-Line Metastatic Uveal Melanoma | This compound + Crizotinib | 45% | ~7 months | Not Reported |
| Any-Line Metastatic Uveal Melanoma | This compound + Crizotinib | 31% | 5 months | 83% |
Interim results from the Phase 1/2 clinical trial NCT03947385.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental designs, the following diagrams are provided.
Caption: Dual inhibition of PKC and FAK pathways.
Caption: Workflow for in vitro combination studies.
Detailed Experimental Protocols
In Vitro Combination of this compound and VS-4718
Cell Lines and Culture: The human uveal melanoma cell lines 92.1 and OMM2.5 were utilized.[3][4] The 92.1 cell line was derived from a primary choroidal melanoma, while OMM2.5 originated from a liver metastasis.[5] Both cell lines harbor GNAQ mutations.[3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a 5% CO2 humidified incubator.
Drug Treatment: this compound was dissolved in a suitable solvent to prepare stock solutions. Similarly, the FAK inhibitor VS-4718 was prepared. For combination studies, cells were treated with varying concentrations of this compound (0-2 µM) and VS-4718 (0-1 µM) for 48 hours.
Cell Viability Assay: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay. Briefly, after the 48-hour drug treatment, the respective reagent was added to the cell culture wells. The absorbance or luminescence was measured using a plate reader to determine the percentage of viable cells relative to untreated controls.
Apoptosis Assay: Apoptosis was quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. After drug treatment, cells were harvested, washed, and stained with fluorescently labeled Annexin V and PI. The percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells was determined by analyzing the fluorescence signals using a flow cytometer.
Clinical Trial Protocol for this compound and Crizotinib (NCT03947385)
Study Design: This is a Phase 1/2, multi-center, open-label basket study evaluating the safety and anti-tumor activity of this compound (IDE196) in patients with solid tumors harboring GNAQ or GNA11 mutations or PRKC fusions.[6][7] The study includes a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to further evaluate safety and efficacy.[6]
Patient Population: Eligible patients have metastatic uveal melanoma with documented GNAQ or GNA11 mutations. Patients were enrolled in different cohorts, including first-line and previously treated settings.
Treatment Regimen: In the combination arm, patients received this compound orally twice daily and crizotinib orally twice daily.[1]
Efficacy Assessments: Tumor responses were assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2] Key efficacy endpoints included Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
Conclusion
The dual inhibition of PKC and FAK with this compound and a FAK inhibitor like VS-4718 presents a promising preclinical strategy for overcoming treatment resistance in uveal melanoma. The available in vitro data demonstrates a synergistic effect in promoting cancer cell death. In the clinical setting, the combination of this compound with the cMET inhibitor crizotinib has shown encouraging efficacy in patients with metastatic uveal melanoma, leading to durable responses and improved survival rates compared to historical controls.
Further investigation into the this compound and FAK inhibitor combination in in vivo models and eventually in clinical trials is warranted to fully assess its therapeutic potential. For researchers and drug developers, both combination strategies offer compelling avenues for advancing the treatment landscape of this challenging disease. The choice between targeting FAK or cMET as a co-target with PKC inhibition may depend on the specific molecular profile of the tumor and the patient's prior treatment history. This guide provides a foundational understanding of these emerging therapeutic approaches to inform future research and clinical development.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. Genetic and Molecular Characterization of Uveal Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Uveal Melanoma Cell Lines and Primary Tumor Samples in 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line OMM2.5 (CVCL_C307) [cellosaurus.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical Trial: NCT03947385 - My Cancer Genome [mycancergenome.org]
Safety Operating Guide
Proper Disposal Procedures for Darovasertib: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Darovasertib (LXS-196, IDE-196), a potent and selective protein kinase C (PKC) inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Safety and Handling
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) thoroughly. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
This compound Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal can pose a significant environmental risk.
Step-by-Step Disposal Procedure:
-
Waste Identification: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
Containerization:
-
Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. The final disposal method should be in an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in the regular trash.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses[1].
-
Clean-up:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Place the collected material into a labeled container for hazardous waste disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Personal Protection: Wear appropriate PPE during the entire clean-up process.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the LXS-196 Safety Data Sheet[1]
This compound Mechanism of Action: Signaling Pathway
This compound is a targeted inhibitor of Protein Kinase C (PKC). In uveal melanoma, activating mutations in GNAQ or GNA11 proteins lead to the constitutive activation of PKC. This, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAF-MEK-ERK), promoting cell proliferation and survival. This compound blocks this pathway by inhibiting PKC.
Caption: this compound inhibits the GNAQ/GNA11-PKC-MAPK signaling pathway.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Darovasertib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Darovasertib. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a potent, powdered small molecule inhibitor of protein kinase C (PKC), a comprehensive approach to personal protection is mandatory to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a significant splash risk. | Protects eyes and face from airborne powder and liquid splashes. |
| Skin Protection | Disposable nitrile or neoprene gloves (double-gloving recommended). A disposable, fluid-resistant lab coat with tight cuffs. Full-length pants and closed-toe shoes. | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Respiratory Protection | An N95-rated respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), especially when handling the powder outside of a contained ventilation system. | Minimizes the risk of inhaling the powdered compound. |
Experimental Protocols: Safe Handling and Disposal of this compound
The following step-by-step procedures should be followed for all laboratory activities involving this compound.
Receiving and Storage
-
Inspect Shipment: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Confirm Identity: Verify the container label matches the ordered product.
-
Storage: Store this compound powder at -20°C in a clearly labeled, sealed container within a designated and access-restricted area. Solutions of this compound in solvent should be stored at -80°C.
Weighing and Solution Preparation
-
Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper/boat). Tare the balance with the weigh paper/boat before adding the compound.
-
Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound powder. Cap the vessel and mix by vortexing or sonication until fully dissolved.
Experimental Use
-
Labeling: All vials and tubes containing this compound must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Handling Solutions: When working with solutions of this compound, continue to wear appropriate PPE, including gloves and a lab coat.
-
Avoid Aerosols: Take care to avoid creating aerosols when pipetting or transferring solutions.
Spill Cleanup
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Communicate: Inform your laboratory supervisor and environmental health and safety (EHS) office.
-
Cleanup Procedure: For small spills, and if trained to do so, wear appropriate PPE (including respiratory protection) and gently cover the spill with an absorbent material. Collect the absorbed material and any contaminated items into a sealed container for hazardous waste disposal. For large spills, await the arrival of trained EHS personnel.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregate Waste: Collect all contaminated solid waste (e.g., gloves, weigh papers, pipette tips, vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of investigational drug waste. Contact your EHS office to arrange for the pickup and incineration of the hazardous waste.[1][2][3]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
